molecular formula C10H13NO3 B175354 Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 16108-48-8

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B175354
CAS No.: 16108-48-8
M. Wt: 195.21 g/mol
InChI Key: GZBUMXFWJBMWEE-UHFFFAOYSA-N
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Description

The 2-pyridone structural motif is a prominent scaffold in medicinal chemistry, known for its versatility in drug discovery. Compounds based on this core, such as Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, are valuable intermediates for synthesizing novel bioactive molecules. Research on functionalized 2-pyridones has demonstrated their potential as antimicrobial agents, with some derivatives showing excellent activity against strains like Staphylococcus aureus by inhibiting bacterial DNA gyrase, a critical target for antibiotics . Furthermore, the 2-pyridone ring is a key feature in the design of cannabinoid receptor type 2 (CB2R) agonists, which are investigated for their analgesic and anti-inflammatory properties without the central nervous system effects associated with CB1R . This compound serves as a crucial building block for developing new chemical entities for antimicrobial and pharmacological research, including potential investigations into anticancer and antioxidant agents . Its utility is enhanced by its role as a precursor in multi-component reactions, enabling the rapid generation of diverse compound libraries for biological screening .

Properties

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUMXFWJBMWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289566
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-48-8
Record name 16108-48-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 16108-48-8) is a functionalized pyridone scaffold serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Characterized by a 2-pyridone core with a C3-ester functionality, this molecule exhibits versatile reactivity, including tautomeric equilibrium (lactam-lactim), electrophilic substitution at the C5 position, and nucleophilic displacement at the ester group.

Its primary industrial and research utility lies in medicinal chemistry , specifically as a pharmacophore for protein kinase inhibitors (e.g., p38 MAPK) and as a building block in the total synthesis of complex natural products like Fredericamycin A . This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydropyridine form predominates, stabilized by intermolecular hydrogen bonding.

Table 1: Physicochemical Constants
PropertyValueNote
CAS Number 16108-48-8 Verified Identifier
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 136–138 °CSolvent dependent (EtOH)
Solubility DMSO, Methanol, EthanolPoor in water
pKa (Predicted) ~10.3 (NH/OH)Weakly acidic
SMILES CCOC(=O)C1=C(C)C=C(C)NC1=O2-oxo tautomer
InChI Key CMCZAWPDHHYFPU-UHFFFAOYSA-N

Synthesis & Manufacturing Protocols

The synthesis of CAS 16108-48-8 is classically achieved through a Hantzsch-type condensation or a modified Guareschi-Thorpe condensation. The most robust, scalable method involves the reaction of an enamine with an active methylene compound.

Protocol A: Enamine-Cyanoacetate Condensation (Recommended)

This method, adapted from recent patent literature (e.g., WO2021173591A1), offers high yields and avoids the formation of complex side products common in multi-component Hantzsch reactions.

Reaction Overview: (Z)-4-aminopent-3-en-2-one + Ethyl cyanoacetate


Product [1]
Materials:
  • (Z)-4-aminopent-3-en-2-one (Enamine of acetylacetone): 1.0 eq

  • Ethyl cyanoacetate: 1.05 eq

  • Triethylamine (TEA): 0.4 – 1.0 eq

  • Tetrahydrofuran (THF): 10 Volumes (relative to enamine mass)

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with (Z)-4-aminopent-3-en-2-one (e.g., 50 mmol) and THF (56 mL).

  • Addition: Add Triethylamine (20 mmol) to the stirring solution.

  • Condensation: Add Ethyl cyanoacetate (51 mmol) dropwise to the mixture at room temperature.

  • Cyclization: Heat the mixture to 65°C (reflux) and stir for 24–48 hours . Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or concentration.

  • Purification: Filter the solid. Wash with cold THF or diethyl ether. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Mechanistic Pathway

The reaction proceeds via a Michael addition of the enamine to the cyanoacetate, followed by intramolecular cyclization and elimination of ammonia/water (depending on exact precursors) to aromatize the ring.

SynthesisMechanism Start Reagents: 4-aminopent-3-en-2-one + Ethyl cyanoacetate Michael Intermediate A: Michael Adduct Start->Michael TEA, THF, 65°C Cyclization Intermediate B: Intramolecular Cyclization Michael->Cyclization Nucleophilic Attack Elimination Aromatization: Loss of NH3/H2O Cyclization->Elimination - H2O / NH3 Product Product: Ethyl 4,6-dimethyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Elimination->Product Tautomerization

Figure 1: Mechanistic pathway for the synthesis of CAS 16108-48-8 via enamine condensation.

Reactivity & Derivatization Strategies

For drug development professionals, the value of CAS 16108-48-8 lies in its three distinct vectors for chemical modification.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen (N1) and the carbonyl oxygen (O2) are ambident nucleophiles.

  • N-Alkylation (Major): Under basic conditions (K₂CO₃/DMF or NaH/THF) with alkyl halides, the reaction favors the N-alkylated product (lactam retention). This is crucial for generating kinase inhibitors where the N-substituent fits into the ATP-binding pocket.

  • O-Alkylation (Minor): Use of silver salts (Ag₂CO₃) or "hard" electrophiles can favor the O-alkylated (alkoxypyridine) product.

C3-Ester Modification
  • Hydrolysis: Saponification with NaOH/MeOH yields the corresponding carboxylic acid (CAS 24667-06-9 analog), which can be coupled to amines to form amides.

  • Reduction: Reduction with LiAlH₄ yields the hydroxymethyl derivative.

C5-Electrophilic Substitution

The C5 position is electron-rich and open to electrophilic aromatic substitution.

  • Halogenation: Reaction with NBS or NIS introduces a bromine or iodine at C5, creating a handle for Suzuki-Miyaura or Sonogashira couplings.

ReactivityMap Core Ethyl 4,6-dimethyl-2-oxo- 1,2-dihydropyridine-3-carboxylate N_Alk N-Alkylation (Kinase Inhibitors) Core->N_Alk R-X, K2CO3 Acid Carboxylic Acid (Amide Coupling) Core->Acid NaOH, Hydrolysis Halo C5-Halogenation (Cross-Coupling Handle) Core->Halo NBS or NIS

Figure 2: Strategic derivatization vectors for SAR (Structure-Activity Relationship) exploration.

Biological Applications

Protein Kinase Inhibition

The 2-pyridone scaffold is a privileged structure in kinase drug discovery. The hydrogen bond donor/acceptor motif (NH/C=O) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Target: p38 Mitogen-Activated Protein Kinase (MAPK).

  • Mechanism: Derivatives of CAS 16108-48-8, particularly those with aryl substituents at N1 or amides at C3, have shown potency in inhibiting p38α, a key driver of inflammation in rheumatoid arthritis and Crohn's disease.

Natural Product Synthesis
  • Fredericamycin A: CAS 16108-48-8 serves as the starting material for the "CDEF-ring" segment of Fredericamycin A, an antitumor antibiotic with a unique spirocyclic structure. The ethyl ester facilitates the requisite Claisen-type condensations to build the polycyclic framework.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, standard precautions for pyridine derivatives apply.

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit.[2] 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Patent: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021). Link

  • Patent: Compounds and methods of use (Kinase Inhibitors). WO2021173591A1. (2021). Link

  • Synthesis Application:Synthesis of heterocyclic compounds related to fredericamycin A. Journal of Organic Chemistry. (Cited in context of CDEF ring synthesis).
  • Chemical Data: Ethyl 2-hydroxy-4,6-dimethylnicotinate (CAS 16108-48-8).[3] ChemicalBook/PubChem. Link

  • Crystallography: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (Structural analog comparison). IUCrData. Link

Sources

Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

[1][2][3]

Executive Summary

This compound is a substituted 2-pyridone derivative widely utilized as a pharmacophore in the development of kinase inhibitors (e.g., PIM, BET bromodomain) and as a versatile building block for fused heterocyclic systems.[1][2] Its structure features a catalytic triad of functionalities—an electrophilic ester at C3, a nucleophilic nitrogen at N1, and a reactive C5 position—making it a nexus for divergent synthesis.

Structural Analysis & Tautomerism

The core stability and reactivity of this molecule are governed by the lactam-lactim tautomerism . While often depicted as the 2-hydroxypyridine form in older literature, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 2-oxo-1,2-dihydropyridine (pyridone) tautomer predominates in the solid state and in solution.

Tautomeric Equilibrium

The equilibrium strongly favors the 2-oxo form due to the significant resonance stabilization energy of the amide-like linkage in the ring, despite the loss of aromaticity compared to the pyridine form.

Tautomerismcluster_0Tautomeric EquilibriumPyridone2-Oxo-1,2-dihydropyridine(Dominant Form)Polar Solvents / Solid StateHydroxypyridine2-Hydroxypyridine(Minor Form)Gas Phase / Non-polarPyridone->HydroxypyridineK_eq << 1

Figure 1: The lactam-lactim tautomeric equilibrium favors the 2-oxo form.

Structural Features[5][6]
  • H-Bonding: In the solid state, the molecule forms centrosymmetric dimers via dual N-H···O=C hydrogen bonds, a characteristic "head-to-tail" motif of 2-pyridones.

  • Steric Environment: The methyl groups at C4 and C6 provide steric bulk that directs electrophilic substitution to the C5 position and influences the conformation of the C3-ester group.

Synthesis Protocol

The most robust and atom-economical synthesis involves the condensation of (Z)-4-aminopent-3-en-2-one (an enaminone derived from acetylacetone) with ethyl cyanoacetate . This route is preferred over the classical Guareschi-Thorpe condensation for its regioselectivity and yield.

Reaction Mechanism

Unlike standard condensations where the amine attacks the ester, this pathway likely proceeds via nucleophilic attack of the enamine nitrogen on the nitrile carbon of ethyl cyanoacetate, followed by cyclization. This retains the ester group at the C3 position.

SynthesisReagentsReagents:(Z)-4-aminopent-3-en-2-one+Ethyl CyanoacetateIntermediateIntermediate:Amidine Formation(N-attack on Nitrile)Reagents->IntermediateTEA, THF, 65°CCyclizationCyclization:C-C Bond Formation(Loss of H2O/NH3 equiv)Intermediate->CyclizationProductTarget:Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylateCyclization->ProductHydrolysis/Tautomerization

Figure 2: Synthetic pathway via enaminone condensation.

Validated Experimental Protocol

Reagents:

  • (Z)-4-aminopent-3-en-2-one (1.0 eq)

  • Ethyl 2-cyanoacetate (1.02 eq)[3][4]

  • Triethylamine (TEA) (0.4 eq)

  • Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve (Z)-4-aminopent-3-en-2-one (e.g., 5.0 g, 50 mmol) in anhydrous THF (56 mL).

  • Addition: Add Triethylamine (2.0 g, 20 mmol) followed by Ethyl 2-cyanoacetate (5.8 g, 51 mmol) to the stirring solution.

  • Reaction: Heat the mixture to 65°C (or gentle reflux) and stir for 48 hours .

  • Work-up: Cool the reaction mixture to ambient temperature. Allow the mixture to stand (crystallization may occur).

  • Isolation: Filter the resulting precipitate.

  • Purification: Wash the solid cake with Ethyl Acetate (EtOAc) to remove unreacted starting materials. Dry under vacuum.

  • Characterization: Verify structure via 1H NMR (DMSO-d6) and LC-MS.

Note: This protocol avoids harsh acidic conditions, preserving the ester functionality.

Reactivity Profile & Functionalization

The scaffold presents three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.

SiteReactivity TypeTransformationNotes
N1 NucleophilicN-Alkylation / N-Arylation Reacts with alkyl halides (e.g., MeI, BnBr) using bases like K2CO3 or Cs2CO3. Selectivity: N-alkylation is generally favored over O-alkylation in polar aprotic solvents, but O-alkylation can occur with Ag salts.
C5 ElectrophilicHalogenation / Nitration The C5 position is electron-rich. Bromination (NBS) or Chlorination (NCS) occurs readily here, providing a handle for cross-coupling (Suzuki, Buchwald).
C3 ElectrophilicHydrolysis / Amidation The ester can be hydrolyzed to the acid (LiOH/THF) or converted to amides/hydrazides, serving as a linker for larger pharmacophores.
C5-Functionalization Workflow

The introduction of a halogen at C5 is a critical step for expanding the core into bi-aryl systems (e.g., for kinase inhibition).

Reactivitycluster_N1N1 Functionalizationcluster_C5C5 FunctionalizationCoreEthyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylateN_AlkN-Alkyl Pyridone(K2CO3, R-X)Core->N_AlkC5_Halo5-Bromo/Chloro Derivative(NBS/NCS)Core->C5_HaloC5_CrossBi-aryl Systems(Suzuki Coupling)C5_Halo->C5_CrossPd(0), Ar-B(OH)2

Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for other six-membered lactams and is prominent in:

  • Kinase Inhibitors: Specifically targeting PIM kinases and BET bromodomains . The 2-oxo group often serves as a hydrogen bond acceptor in the ATP-binding pocket.

  • Fused Heterocycles: Reaction with hydrazines yields pyrazolo[3,4-b]pyridines, and reaction with amidines yields pyrido[2,3-d]pyrimidines, both privileged structures in oncology.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Table 1: Expected NMR Data (DMSO-d6)

Nucleus Shift (δ ppm) Multiplicity Assignment
1H 11.5 - 12.0 Broad Singlet NH (Lactam)
1H 5.8 - 6.0 Singlet C5-H (Aromatic)
1H 4.2 - 4.3 Quartet O-CH2 -CH3
1H 2.1 - 2.3 Singlet C4-CH3 / C6-CH3

| 1H | 1.2 - 1.3 | Triplet | O-CH2-CH3 |

Mass Spectrometry (ESI+):

  • Molecular Formula: C10H13NO3[1]

  • Molecular Weight: 195.22 g/mol [1]

  • Observed Ion [M+H]+: 196.2

References

  • Synthesis Protocol & Kinase Applications: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021).

  • Enantioselective Synthesis & Derivatives: Compounds and methods of use (BET Bromodomain Inhibitors). WO2021173591A1. (2021).

  • Tautomerism & Crystallography: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (Structural Analog Analysis). IUCrData. (2021).

  • Reactivity (C5 Halogenation):Synthesis and biological evaluation of novel 2-pyridone derivatives. Journal of Medicinal Chemistry. (Contextual grounding for C5 reactivity).

Technical Monograph: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

This compound (EDODPC) represents a critical heterocyclic scaffold in medicinal chemistry. Characterized by a molecular weight of 195.22 g/mol , this compound serves as a versatile intermediate in the synthesis of bioactive agents, including potential antimicrobial, anticancer, and anti-inflammatory drugs. Its structural duality, governed by lactam-lactim tautomerism, presents unique challenges and opportunities in analytical characterization and receptor binding studies. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and structural validation protocols.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the precise mass and electronic distribution of EDODPC is prerequisite for accurate mass spectrometry (MS) interpretation and stoichiometric calculations in synthetic workflows.

Molecular Weight & Formula

The molecular weight of EDODPC is derived from its formula


.[1][2] Researchers must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for high-resolution MS).
PropertyValueNotes
Molecular Formula

Confirmed via Elemental Analysis
Average Molecular Weight 195.22 g/mol Standard atomic weights
Monoisotopic Mass 195.0895 Da Based on

Exact Mass 195.089543 DaFor HRMS calibration
Elemental Composition C (61.53%), H (6.71%), N (7.18%), O (24.59%)Theoretical percentages
Structural Tautomerism

A critical feature of 2-oxo-pyridines is their ability to exist in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. While the 2-oxo form generally predominates in the solid state and polar solvents, the 2-hydroxy form can influence reactivity in non-polar environments and binding affinity in protein pockets.

  • Lactam Form (Dominant): N-H, C=O (Amide-like character).

  • Lactim Form (Minor): N=C, O-H (Pyridine-like character).

Tautomerism Lactam Lactam Form (2-oxo-1,2-dihydro) Dominant in Solid State Equilibrium Lactam->Equilibrium Lactim Lactim Form (2-hydroxy-pyridine) Aromatic Character Equilibrium->Lactim

Figure 1: Lactam-Lactim Tautomeric Equilibrium governing the reactivity of EDODPC.

Part 2: Synthetic Pathway & Mechanism

The synthesis of EDODPC is classically achieved through a multicomponent cyclocondensation reaction, a variation of the Hantzsch pyridine synthesis. This pathway is preferred for its atom economy and scalability.

Core Synthetic Strategy

The most robust route involves the condensation of Ethyl Acetoacetate , Acetylacetone (or an equivalent 1,3-dicarbonyl source), and an ammonia source (e.g., Ammonium Acetate ).

Reaction Stoichiometry:



Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for 4,6-dimethyl-2-pyridones. Optimization of temperature and catalyst load may be required based on specific laboratory conditions.

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Ammonium Acetate (1.2 eq)

  • Solvent: Ethanol (Absolute)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate in Ethanol.

  • Addition: Add Ethyl Acetoacetate and Acetylacetone sequentially to the stirring solution.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or an Ethanol/Water mixture to obtain high-purity crystals.

SynthesisWorkflow Start Reactants: Ethyl Acetoacetate Acetylacetone NH4OAc Mix Solvation in Ethanol Start->Mix Reflux Reflux (78°C, 4-6h) Cyclocondensation Mix->Reflux Heat Cool Cooling & Precipitation Reflux->Cool Completion Filter Filtration Cool->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Crude Solid Product Pure EDODPC (White Crystalline Solid) Recryst->Product Purification

Figure 2: Step-by-step synthetic workflow for the production of EDODPC.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following data points serve as acceptance criteria.

Proton NMR ( -NMR) Expectations

Solvent:


 or 

.
Proton GroupMultiplicityApprox.[3][4][5] Shift (

ppm)
IntegrationMechanistic Origin
NH (Ring) Broad Singlet11.0 - 13.01HLactam nitrogen proton (deshielded).
C6-CH3 Singlet2.1 - 2.33HMethyl group on the ring double bond.
C4-CH3 Singlet2.3 - 2.53HMethyl group adjacent to electron-withdrawing ester.
C5-H Singlet5.8 - 6.11HAromatic ring proton.
O-CH2- Quartet4.1 - 4.32HEthyl ester methylene.
-CH2-CH3 Triplet1.2 - 1.33HEthyl ester methyl.
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Acceptance Criterion: Observe peak at

    
    .
    
  • Interpretation: The presence of the

    
     peak confirms the molecular weight of 195.22. Absence of higher mass adducts suggests high purity.
    

Part 4: Pharmacological Utility & Applications[8]

EDODPC is not merely a chemical curiosity; it acts as a "privileged scaffold" in drug discovery. Its structure mimics natural nucleobases and other bioactive heterocycles.

Functionalization Potential

The molecule possesses three distinct vectors for chemical modification, allowing for the generation of diverse libraries:

  • N1-Alkylation: Modifies solubility and membrane permeability.

  • C3-Ester Hydrolysis/Amidation: Allows coupling to pharmacophores.

  • C5-Electrophilic Substitution: Enables halogenation or nitration for further coupling.

Known Biological Activities

Derivatives of 4,6-dimethyl-2-pyridones have been investigated for:

  • Kinase Inhibition: Targeting specific serine/threonine kinases in cancer pathways.

  • Antimicrobial Activity: Disrupting bacterial cell wall synthesis.

  • Cardiovascular Effects: Acting as cardiotonic agents (related to milrinone analogs).

Applications Core EDODPC Scaffold DrugDisc Drug Discovery (Library Generation) Core->DrugDisc Anticancer Anticancer Agents (Kinase Inhibitors) Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Dyes Disperse Dyes (Azo Coupling at C5) Core->Dyes

Figure 3: Pharmacological and industrial applications of the EDODPC scaffold.

References

  • PubChem. (2025).[3] Compound Summary: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. National Library of Medicine. [Link]

  • El-Sawy, E. R., et al. (2012). Synthesis and Biological Activity of Some New 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Misra, P., et al. (2010). Hantzsch Pyridine Synthesis: A Multi-Component Approach. Current Organic Chemistry. [Link]

Sources

¹H NMR spectrum of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Quality Control of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate via ¹H NMR

Executive Summary

This technical guide provides a rigorous framework for the structural validation of This compound (EDPC) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. As a critical scaffold in the synthesis of bioactive agents—including calcium channel blockers, antibacterial agents, and P2X7 antagonists—the purity and tautomeric stability of EDPC are paramount. This document details the theoretical basis, experimental protocols, and spectral interpretation required to distinguish the target lactam structure from potential impurities and tautomeric isomers.

Chemical Context & Structural Dynamics

The Target Molecule

The nomenclature This compound defines a specific substituted pyridine derivative.[1]

  • Core: Pyridine ring in its oxidized, dihydro-oxo form (2-pyridone).

  • Substituents:

    • Position 1 (N): Protonated (NH), indicating the lactam tautomer.

    • Position 2: Carbonyl (C=O).[2][3]

    • Position 3: Ethyl carboxylate ester (-COOCH₂CH₃).

    • Positions 4 & 6: Methyl groups (-CH₃).[4]

    • Position 5: Aromatic proton (H-5).

Tautomeric Equilibrium

A defining characteristic of 2-hydroxypyridines is the lactam-lactim tautomerism . While the compound can theoretically exist as 2-hydroxypyridine (lactim), the 2-pyridone (lactam) form is thermodynamically favored in the solid state and in polar solvents like DMSO. The presence of the ester group at position 3 further stabilizes the lactam form via electronic withdrawal, making the NH signal a critical quality attribute.

Tautomerism Lactam Lactam Form (2-Oxo-1,2-dihydro) Dominant in DMSO Equilibrium Tautomeric Equilibrium Lactam->Equilibrium  Major   Lactim Lactim Form (2-Hydroxy) Minor/Trace Equilibrium->Lactim  Minor  

Figure 1: The lactam-lactim tautomeric equilibrium.[1][2][5][6][7][8] The 2-oxo (lactam) form is the target structure for QC validation.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is standardized.

Sample Preparation
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: CDCl₃ often leads to poor solubility and broadens the NH signal due to rapid exchange or hydrogen bonding aggregation. DMSO-d₆ disrupts intermolecular H-bonds, sharpening the NH signal and stabilizing the lactam tautomer.

  • Concentration: 10–15 mg of EDPC in 0.6 mL DMSO-d₆.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): ≥ 1.0 second (Ensure full relaxation of methyl protons).

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm (To capture the downfield NH).

Workflow Step1 Sample Weighing (10-15 mg) Step2 Solvation (0.6 mL DMSO-d6) Step1->Step2 Step3 Acquisition (NS=16, D1=1.0s) Step2->Step3 Step4 Processing (Phase, Baseline, Ref) Step3->Step4 Step5 Validation (Integration & Shifts) Step4->Step5

Figure 2: Standardized Analytical Workflow for QC Release.

Spectral Analysis & Interpretation

The ¹H NMR spectrum of EDPC is distinct, characterized by two methyl singlets, a classic ethyl pattern, one aromatic proton, and a broad amide proton.

Assignment Table (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
11.50 – 12.00 Broad Singlet (br s)1HNH (Pos 1)Confirms Lactam tautomer. Disappears with D₂O shake.
5.85 – 6.05 Singlet (s)1HH-5 The only aromatic/alkenic proton. Diagnostic for ring integrity.
4.20 – 4.30 Quartet (J ≈ 7.1 Hz)2HEster -CH₂- Characteristic of ethyl ester.
2.20 – 2.30 Singlet (s)3H4-CH₃ Deshielded by proximity to ester and ring currents.
2.10 – 2.20 Singlet (s)3H6-CH₃ Slightly more shielded than 4-CH₃.
1.20 – 1.30 Triplet (J ≈ 7.1 Hz)3HEster -CH₃ Coupled to the methylene group.
Detailed Mechanistic Analysis
  • The NH Signal (11.5–12.0 ppm):

    • This highly downfield shift is characteristic of a cyclic amide (lactam). If the molecule existed as the lactim (2-hydroxypyridine), the OH signal would typically appear slightly upfield or vary significantly with concentration. The stability of this signal confirms the 2-oxo-1,2-dihydro structure.

  • The H-5 Proton (5.9 ppm):

    • Appearing as a sharp singlet, this proton is located between the two methyl groups. Its chemical shift is shielded relative to benzene (7.2 ppm) due to the electron-rich nature of the enamine-like system within the dihydropyridine ring, yet deshielded by the adjacent carbonyls.

  • Methyl Differentiation:

    • The 4-Me group is spatially closer to the electron-withdrawing ester group at position 3, generally resulting in a slight downfield shift (~2.25 ppm) compared to the 6-Me (~2.15 ppm). However, these signals are often close and may overlap.

Quality Control: Impurities & Troubleshooting

In a drug development context, identifying synthesis byproducts is as important as confirming the main product.

Common Impurities
  • Acetylacetone: Look for ketones at δ 2.05 and methylene at δ 3.6 (keto) or δ 5.5 (enol).

  • Ethyl Acetoacetate: Look for impurity quartets/triplets distinct from the product, and a methylene singlet at δ 3.45.

  • Regioisomers: If the condensation (e.g., Hantzsch or Guareschi-Thorpe) is uncontrolled, symmetric isomers or "1,4-dihydropyridine" intermediates might form.

    • Indicator: A 1,4-DHP would show a proton at position 4 (methine) around δ 4.5–5.0 ppm, which is absent in the target 1,2-dihydro-2-oxo molecule.

Troubleshooting Broad Signals
  • Issue: NH signal is missing or extremely broad.

    • Cause: Wet DMSO-d₆ (proton exchange with water) or low concentration.

    • Solution: Use a fresh ampoule of DMSO-d₆ or increase sample concentration.

  • Issue: Splitting of Methyl Singlets.

    • Cause: Long-range allylic coupling (⁴J) to H-5.

    • Solution: This is normal structural behavior. It confirms the allylic relationship between the methyls and the ring proton.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 230064, this compound. Retrieved from [Link]

  • Wang, X., et al. (2015). "Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives." Royal Society of Chemistry Advances. (Provides comparative NMR data for 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). Retrieved from [Link]

  • Balogh, M., et al. (2021). "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[7] IUCrData. (Reference for isomeric distinctions and crystallographic confirmation of tautomers). Retrieved from [Link]

  • ChemTube3D. (2024). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Retrieved from [Link]

Sources

Accelerated Discovery of Novel 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

From Green Synthesis to Calcium Flux Screening

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold remains a "privileged structure" in medicinal chemistry, most famously utilized in L-type calcium channel blockers (CCBs) like Nifedipine and Amlodipine.[1] However, the field is evolving beyond classical cardiovascular targets.[1] Modern research is repurposing this scaffold for multi-drug resistance (MDR) reversal, antitubercular activity, and neuroprotection.[1]

This technical guide provides a streamlined, high-integrity pathway for the discovery of novel DHP analogs. It integrates rational pharmacophore design , microwave-assisted green synthesis , and high-throughput calcium flux screening , moving away from archaic, solvent-heavy reflux methods toward rapid, scalable protocols.[1]

Part 1: Rational Design & SAR Logic

To design a novel DHP with high potency, one must adhere to specific structural requirements while introducing novelty at permissive sites.[1] The biological activity is strictly governed by the conformation of the dihydropyridine ring (typically a flattened boat) and the orientation of the C4-substituent.

Core Pharmacophore Rules
  • N1 Position: Must remain unsubstituted (

    
    ). The proton is essential for hydrogen bonding with the receptor.
    
  • C4 Position (Critical): An aryl ring is required. Substitution at the ortho or meta position is superior to para. These substituents provide steric bulk that locks the aryl ring perpendicular to the DHP plane, a conformation essential for receptor binding.

  • C3 & C5 Positions: Ester groups optimize activity. Asymmetrical esters (different groups at C3 and C5) create chirality, often resulting in higher potency/selectivity than symmetrical analogs.[1]

  • C2 & C6 Positions: Small alkyl groups (methyl) are standard, but larger groups can be tolerated to modulate lipophilicity.[1]

Visualization: Pharmacophore Logic

SAR_Logic Core 1,4-DHP Scaffold (Boat Conformation) N1 N1 Position Must be -NH (H-bond donor) Core->N1 C4 C4 Aryl Group Ortho/Meta subs. lock conformation Core->C4 C3_C5 C3/C5 Esters Asymmetry = Chirality & Potency Core->C3_C5 Activity Biological Activity (Ca2+ Channel Blockade) N1->Activity Receptor Anchor C4->Activity Steric fit C3_C5->Activity Selectivity

Figure 1: Structural requirements for 1,4-DHP activity. The diagram highlights the critical dependencies between scaffold substitution and biological efficacy.

Part 2: Advanced Synthetic Methodology

Protocol: Microwave-Assisted One-Pot Hantzsch Synthesis

Traditional Hantzsch synthesis requires prolonged reflux (12–24 hours) in organic solvents. The modern standard utilizes microwave irradiation to accelerate this multicomponent reaction (MCR) to minutes, often using water or ethanol as a green solvent.[1]

Experimental Workflow

Reaction: Aldehyde + Ethyl Acetoacetate (2 eq) + Ammonium Acetate


 1,4-Dihydropyridine[1][2][3]

Reagents:

  • Aryl Aldehyde: 1.0 mmol (e.g., 2-chlorobenzaldehyde for Nifedipine analogs)[1]

  • 
    -Keto Ester:  2.0 mmol (e.g., Ethyl acetoacetate)[1]
    
  • Ammonium Acetate: 1.5 mmol (Nitrogen source)[1]

  • Solvent: Ethanol (2-3 mL) or Water (Micellar conditions with SDS)

Step-by-Step Protocol
  • Preparation: In a microwave-safe vial (10 mL), combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol). Add 2 mL of ethanol.

  • Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: Temperature: 100°C; Power: 150W; Time: 5–10 minutes.

    • Note: If using a domestic microwave (for educational settings), use 30-second bursts at medium power to prevent superheating.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates directly upon cooling.

    • If solid forms: Filter and wash with ice-cold ethanol/water (1:1).

    • If oil forms:[1] Add crushed ice (10 g) and stir vigorously to induce crystallization.

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed for this optimized protocol.

  • Validation: Confirm structure via

    
     (look for the singlet at 
    
    
    
    4.5–5.0 ppm for the C4-H) and Melting Point.
Visualization: Synthetic Pathway

Synthesis_Flow Aldehyde Aryl Aldehyde (1.0 mmol) Mix Mix in Ethanol Aldehyde->Mix KetoEster Ethyl Acetoacetate (2.0 mmol) KetoEster->Mix Ammonia Ammonium Acetate (1.5 mmol) Ammonia->Mix MW Microwave Irradiation 100°C, 5-10 min Mix->MW Cool Cool & Ice Water Pour MW->Cool Crude Precipitate Formation Cool->Crude Pure Recrystallized 1,4-DHP (>90% Yield) Crude->Pure

Figure 2: Microwave-assisted synthesis workflow. This "green" pathway minimizes solvent use and reduces reaction time from hours to minutes.

Part 3: Biological Screening (Calcium Flux)

Protocol: Fluo-4 Direct Calcium Assay [4]

To validate the synthesized compounds as Calcium Channel Blockers (CCBs), a functional assay is required.[1] The Fluo-4 AM assay measures intracellular calcium concentration (


) changes in real-time.
Assay Principle

Fluo-4 AM is a cell-permeant dye.[5] Once inside the cell, esterases cleave the AM group, trapping the dye.[1] Upon binding


, fluorescence increases >100-fold.[1] DHP antagonists will inhibit the fluorescence spike caused by a depolarizing stimulus (e.g., KCl).[1]
Reagents
  • Cell Line: CHO or HEK293 cells stably expressing L-type voltage-gated calcium channels (

    
    ).
    
  • Dye: Fluo-4 AM (dissolved in DMSO).[6][7]

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Stimulant: 60 mM KCl solution.

Step-by-Step Protocol
  • Plating: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) and incubate overnight at 37°C.

  • Dye Loading:

    • Remove culture media.[5]

    • Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Compound Addition:

    • Add synthesized DHP compounds (dissolved in DMSO, diluted in buffer) to wells.

    • Incubate for 15–20 minutes to allow receptor binding.

  • Measurement (FLIPR/Plate Reader):

    • Set excitation to 494 nm and emission to 516 nm.

    • Start reading baseline fluorescence.

    • Inject Stimulant: Inject KCl (final conc. 60 mM) to depolarize membranes and open channels.

    • Record fluorescence for 60–120 seconds.

  • Data Analysis: Calculate

    
     by comparing the Area Under the Curve (AUC) of the fluorescence spike against control (DMSO only).
    
Visualization: Assay Logic

Assay_Logic Cell Cell Loading (Fluo-4 AM) Incubate Compound Incubation (DHP binds channel) Cell->Incubate Stimulus KCl Injection (Depolarization) Incubate->Stimulus Signal Fluorescence Readout (494ex / 516em) Stimulus->Signal Ca2+ Influx Result Data Analysis (Inhibition of Spike) Signal->Result

Figure 3: Fluo-4 Calcium Flux Assay.[4][5][6][7][8] The workflow demonstrates the functional validation of DHP antagonists via fluorescence inhibition.

Data Presentation: Comparative Analysis

ParameterClassical Hantzsch (Reflux)Microwave-Assisted (Modern)
Reaction Time 8 – 24 Hours5 – 15 Minutes
Solvent Refluxing Ethanol/Acetic AcidEthanol, Water, or Solvent-Free
Yield 50 – 70%85 – 98%
Energy Profile High (Prolonged Heating)Low (Targeted Irradiation)
Purification Often requires chromatographyCrystallization usually sufficient

References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction. MDPI. Available at: [Link][1][9][10]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed (NIH). Available at: [Link]

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives. MDPI. Available at: [Link][1]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics. PubMed (NIH). Available at: [Link]

Sources

4,6-Dimethyl-2-Oxo-Pyridines: A Technical Guide to Synthesis, Reactivity, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dimethyl-2-oxo-pyridine scaffold (often referred to as 4,6-dimethyl-2-pyridone) represents a privileged structure in heterocyclic chemistry. Characterized by a nitrogen-containing six-membered ring with a ketone functionality at the C2 position, this moiety serves as a critical pharmacophore in drug discovery, particularly in the development of cardiotonic agents, kinase inhibitors, and non-nucleoside reverse transcriptase inhibitors.

This technical guide synthesizes the structural dynamics, synthetic methodologies, and reactivity profiles of this scaffold. It addresses the critical challenge of tautomeric control during functionalization and provides validated protocols for laboratory synthesis.[1]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of 2-pyridones is the prerequisite for rational drug design. The 4,6-dimethyl-2-pyridone system exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

The Lactam-Lactim Equilibrium

While the aromaticity of the pyridine ring suggests the lactim form might be favored, experimental evidence (X-ray crystallography and NMR) confirms that the lactam form predominates in the solid state and in polar solvents (e.g., water, DMSO). This is driven by the high bond energy of the C=O bond and intermolecular hydrogen bonding (dimerization) similar to DNA base pairing.

  • Lactam Form (A): Predominant in polar media; essential for binding to enzymes requiring hydrogen bond acceptors (C=O) and donors (N-H).

  • Lactim Form (B): Favored in the gas phase and non-polar solvents; behaves as a weak acid/base ampholyte.

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the divergent alkylation pathways that result from it.

Tautomerism Lactam Lactam Form (2-Pyridone) Polar Solvents / Solid State Lactim Lactim Form (2-Hydroxypyridine) Gas Phase / Non-polar Lactam->Lactim Equilibrium (K_eq) N_Alkyl N-Alkylated Product (Thermodynamic Control) Lactam->N_Alkyl Soft Electrophiles (e.g., Alkyl Halides) O_Alkyl O-Alkylated Product (Kinetic/Silver Salt Control) Lactim->O_Alkyl Hard Electrophiles (e.g., Ag+ salts)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways based on reaction conditions.

Synthetic Pathways: The Guareschi-Thorpe Condensation

The most robust method for constructing the 4,6-dimethyl-2-pyridone core is the Guareschi-Thorpe condensation . This reaction involves the condensation of a 1,3-diketone (acetylacetone) with cyanoacetamide.[2]

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. The presence of the cyano group at the C3 position in the intermediate (3-cyano-4,6-dimethyl-2-pyridone) stabilizes the ring formation. This cyano group can be subsequently hydrolyzed and decarboxylated if the unsubstituted core is required, although the cyano-derivative itself is a valuable intermediate.

GuareschiMechanism Reactants Acetylacetone + Cyanoacetamide Intermediate1 Knoevenagel Intermediate (Open Chain) Reactants->Intermediate1 Condensation Base Base Catalyst (KOH or Piperidine) Base->Intermediate1 Cyclization Cyclization & Dehydration Intermediate1->Cyclization Michael Addition Product 3-Cyano-4,6-dimethyl-2-pyridone Cyclization->Product -H2O

Figure 2: Step-wise workflow of the Guareschi-Thorpe condensation.

Reactivity Profile & Functionalization

The reactivity of 4,6-dimethyl-2-pyridone is defined by its ambident nucleophilicity (N vs. O) and the electrophilic susceptibility of the C3 and C5 positions.

N-Alkylation vs. O-Alkylation

Controlling regioselectivity is a common challenge.[1] The choice of solvent, base, and electrophile hardness (HSAB theory) dictates the outcome.

ParameterN-Alkylation (Lactam attack)O-Alkylation (Lactim attack)
Favored Product N-substituted pyridone2-alkoxypyridine
Reagents Alkyl halides, alkali metal carbonates (K₂CO₃)Alkyl halides + Silver salts (Ag₂CO₃) or Diazomethane
Solvent System Polar aprotic (DMF, DMSO) or Aqueous Micellar (Tween 20)Non-polar (Benzene, Ether)
Mechanism Sₙ2 attack by Nitrogen lone pairSₙ2 attack by Oxygen (often Ag+ assisted)
Thermodynamics Thermodynamically favored (Stronger C=O bond)Kinetically favored under specific conditions
C3 Functionalization

In the absence of a C3-cyano group, the C3 position is electron-rich.

  • Electrophilic Substitution: Nitration, halogenation, and formylation occur readily at C3.

  • Knoevenagel Condensation: The C3 position can condense with aldehydes to form benzylidene derivatives, often used in dye chemistry.

Pharmacological Applications

The 4,6-dimethyl-2-pyridone scaffold acts as a bioisostere for phenyl and amide rings, improving solubility and metabolic stability.

  • Cardiotonics (PDE3 Inhibitors): Analogs of Milrinone utilize the pyridone ring to mimic the cAMP substrate, inhibiting phosphodiesterase 3 and increasing cardiac contractility. The 4,6-dimethyl substitution pattern provides steric bulk that can enhance selectivity for the PDE3 active site.

  • Kinase Inhibitors: The donor-acceptor motif (NH-CO) of the pyridone ring mimics the hinge-binding region of ATP, making it a frequent scaffold in p38 MAP kinase and MEK inhibitors.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridone derivatives have been explored as allosteric inhibitors of HIV-1 reverse transcriptase, binding to a hydrophobic pocket distinct from the active site.

Experimental Protocol

Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone Note: This protocol yields the stable 3-cyano intermediate, the "Guareschi pyridone," which is the standard precursor for this class of compounds.[3][4]

Materials:

  • Acetylacetone (2,4-Pentanedione): 0.1 mol

  • Cyanoacetamide: 0.1 mol

  • Potassium Hydroxide (KOH): 0.1 mol

  • Ethanol (95%): 100 mL

  • Hydrochloric Acid (HCl): 2M

Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 0.1 mol of cyanoacetamide in 80 mL of ethanol with gentle warming.

  • Catalyst Addition: Dissolve KOH (0.1 mol) in the remaining 20 mL of ethanol and add slowly to the reaction mixture.

  • Condensation: Add acetylacetone (0.1 mol) dropwise to the stirred solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. A solid precipitate typically begins to form.

  • Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath.

  • Acidification: Acidify the mixture with 2M HCl to pH ~4 to ensure protonation of the pyridone nitrogen.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold water and cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from ethanol/water (1:1) to yield white/off-white crystals.

Validation Criteria:

  • Melting Point: Expect a sharp melting point range (typically >280°C, decomposition).

  • 1H NMR (DMSO-d6): Look for two distinct methyl singlets (approx. 2.2-2.4 ppm) and a broad NH singlet (11-13 ppm).

References

  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. Source: ResearchGate

  • Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation. Source: Taylor & Francis (Synthetic Communications)

  • 2-Pyridone Tautomerism and Reactivity. Source: Wikipedia / Chemical Data

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Source: ResearchGate

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: National Institutes of Health (PMC)

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: National Institutes of Health (PMC)

Sources

Beyond Hypertension: The Expanding Pharmacological Landscape of Dihydropyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the 1,4-dihydropyridine (1,4-DHP) scaffold has been synonymous with L-type voltage-gated calcium channel (Cav1.x) blockade, serving as the backbone for frontline antihypertensives like nifedipine and amlodipine. However, recent medicinal chemistry campaigns have revealed that the DHP carboxylate core is a "privileged structure" capable of far greater biological versatility.

This technical guide explores the non-canonical therapeutic targets of DHP carboxylates, moving beyond vascular smooth muscle relaxation to address neuropathic pain, renal fibrosis, and multidrug-resistant (MDR) cancers. We analyze the structural determinants—specifically the C3/C5 carboxylate ester moieties—that drive selectivity shifts from Cav1.x to Cav3.x (T-type) channels and Mineralocorticoid Receptors (MR).

The Canonical Foundation: L-Type Ca²⁺ Channels (Cav1.x)

Mechanism & SAR

The primary mechanism of action for classical DHPs involves binding to the


 subunit of the L-type calcium channel, stabilizing the inactivated state.
  • The Carboxylate Anchor: The ester groups at the C3 and C5 positions are critical for hydrogen bonding within the binding pocket.

  • Chirality & Selectivity: Asymmetric substitution of these carboxylates creates a chiral center at C4. The (S)-enantiomers typically exhibit potent antagonistic activity, while some (R)-enantiomers can paradoxically act as agonists (e.g., Bay K 8644).

  • Evolution: Second and third-generation DHPs (e.g., Amlodipine) incorporated basic side chains into the ester functionality to improve pharmacokinetic profiles and membrane interactions.

The Neurological Frontier: T-Type (Cav3.x) & N-Type (Cav2.2) Targeting

While L-type blockade manages blood pressure, it does not address the rapid firing associated with neuropathic pain or epilepsy. Emerging DHP derivatives have demonstrated dual or selective blockade of T-type and N-type channels.

Therapeutic Relevance[1][2][3][4][5]
  • Neuropathic Pain: T-type channels (Cav3.2) regulate the excitability of dorsal root ganglion neurons.

  • Renal Protection: T-type channels are present in the efferent arterioles of the kidney; their blockade (unlike L-type) reduces glomerular pressure, offering renoprotection.

Structural Determinants

Research indicates that increasing the lipophilicity of the C3/C5 ester side chains can shift affinity toward Cav3.x subtypes.

  • Cilnidipine: A dual L/N-type blocker. The N-type blockade inhibits catecholamine release, suppressing the reflex tachycardia often seen with pure L-type blockers.

  • Efonidipine & Azelnidipine: Exhibit significant T-type blocking activity, attributed to bulky phosphonate or nitro-aromatic extensions on the carboxylate side chains.

The Metabolic Pivot: Mineralocorticoid Receptor (MR) Antagonism

Perhaps the most significant divergence from the "calcium channel" dogma is the development of non-steroidal MR antagonists (MRAs) based on the DHP scaffold.[1]

The Finerenone Paradigm

Finerenone represents a structural evolution where the DHP ring is fused into a dihydronaphthyridine system.

  • Mechanism: Unlike spironolactone (steroidal), Finerenone is a bulky, non-steroidal antagonist that induces a distinct conformational change in the MR, preventing cofactor recruitment.[1]

  • Therapeutic Outcome: It potently inhibits inflammation and fibrosis in the heart and kidneys with a lower risk of hyperkalemia compared to steroidal MRAs.

  • DHP Link: The core pharmacophore retains the dihydropyridine electronic characteristics, proving the scaffold's adaptability to nuclear receptor targeting.

Oncology: Reversing Multidrug Resistance (P-gp Inhibition)

The P-glycoprotein (P-gp/ABCB1) efflux pump is a major cause of chemotherapy failure.[2] Several DHP carboxylates act as competitive inhibitors or modulators of P-gp.

  • Mechanism: DHPs bind to the transmembrane domains of P-gp, competing with chemotherapeutic agents (e.g., doxorubicin, vinblastine) for efflux.

  • Agents: Nicardipine and specific DHP derivatives (e.g., with pyridyl-ester modifications) have shown high potency in reversing MDR in cancer cell lines.

Experimental Protocols

To validate activity against these diverse targets, we employ a tiered screening approach.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Quantify antagonism of Cav1.x (L-type) and Cav3.x (T-type) channels. System: HEK293 cells stably expressing Cav3.2 or Cav1.2 +


/

subunits.
  • Cell Plating: Seed cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove media and wash 1x with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Add 20 µL of Calcium 6 Assay Reagent (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate for 2 hours at 37°C (critical for ester cleavage and dye retention).

  • Compound Addition:

    • Prepare 5x compound plates in assay buffer (0.1% DMSO final).

    • Transfer to FLIPR Tetra instrument.

  • Data Acquisition:

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Antagonist Phase: Add test compounds. Incubate 20 minutes (on-line or off-line).

    • Agonist Phase: Inject EC₈₀ concentration of CaCl₂ (or KCl for voltage-gated activation).

    • Read: Measure fluorescence kinetics for 180 seconds.

  • Analysis: Calculate

    
     and fit to a 4-parameter logistic equation to determine IC₅₀.
    
Protocol B: P-glycoprotein Inhibition (Calcein-AM Assay)

Objective: Assess the ability of DHP derivatives to inhibit P-gp efflux. Principle: Calcein-AM is a non-fluorescent P-gp substrate. If P-gp is active, it pumps Calcein-AM out. If P-gp is inhibited, Calcein-AM enters, is cleaved by esterases to fluorescent Calcein, and is retained.

  • Cell Preparation: Use P-gp overexpressing cells (e.g., MDR1-MDCK) and wild-type controls. Dissociate and resuspend at

    
     cells/mL in cold PBS.
    
  • Treatment:

    • Aliquot

      
       cells into FACS tubes.
      
    • Add test DHP compound (various concentrations) or Cyclosporin A (positive control, 10 µM).

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add Calcein-AM (0.25 µM final concentration).

    • Incubate for 30 minutes at 37°C in the dark.

  • Quench & Wash:

    • Add 2 mL ice-cold PBS to stop the reaction.

    • Centrifuge (300 x g, 5 min) and resuspend in 500 µL cold PBS.

  • Flow Cytometry:

    • Analyze immediately on a flow cytometer (488 nm excitation, 530/30 nm emission).

    • Metric: Mean Fluorescence Intensity (MFI). Higher MFI = stronger P-gp inhibition.

Visualizations

Diagram 1: Multi-Target Signaling Pathways

This diagram illustrates how DHP carboxylates diverge to target Cav channels, Nuclear Receptors (MR), and Transporters (P-gp).

DHP_Pathways DHP DHP Carboxylate Scaffold Cav1 L-Type Ca2+ (Cav1.x) DHP->Cav1 Classical Binding Cav3 T-Type Ca2+ (Cav3.x) DHP->Cav3 Lipophilic Ester Mod. MR Mineralocorticoid Receptor DHP->MR Fused Ring (Finerenone-like) Pgp P-glycoprotein (ABCB1) DHP->Pgp Competitive Inhibition HTN Vasodilation (Hypertension) Cav1->HTN Pain Analgesia (Neuropathic Pain) Cav3->Pain Fibrosis Anti-Fibrosis (CKD/Heart Failure) MR->Fibrosis Block Nuclear Translocation MDR MDR Reversal (Chemosensitization) Pgp->MDR Block Efflux

Caption: Divergent pharmacological pathways of DHP carboxylates based on structural modifications.

Diagram 2: Experimental Screening Cascade

A logical workflow for profiling novel DHP derivatives.

Screening_Cascade cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Profiling (Selectivity) cluster_Tertiary Tertiary Functional Assays Start Novel DHP Library FLIPR Calcium Flux (FLIPR) Target: Cav1.2 / Cav3.2 Start->FLIPR Patch Electrophysiology (Patch Clamp) FLIPR->Patch Hit Confirmation MRAssay MR Binding (Fluorescence Polarization) FLIPR->MRAssay If Renal Target PgpAssay P-gp Inhibition (Calcein-AM Flow Cytometry) Patch->PgpAssay ADME/Tox Check

Caption: Tiered screening cascade for validating multi-target DHP efficacy.

References

  • Structure-Activity Relationships of 1,4-Dihydropyridines: Detailed analysis of the C3/C5 ester roles in receptor binding.

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Finerenone: Mechanism of Action: Description of the non-steroidal, dihydropyridine-based MRA pharmacology.

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • T-type Calcium Channel Blockade by DHPs: Investigation of selectivity shifts in DHP deriv

    • Source: PubMed[3]

    • URL:[Link]

  • FLIPR Calcium Assay Protocols: Standardized high-throughput screening methodologies.

    • Source: Molecular Devices Technical Guide
    • URL:[Link]

  • P-glycoprotein Inhibition Assays: Flow cytometry protocols using Calcein-AM. Source: Thermo Fisher Scientific Protocols

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Ethyl 2-hydroxy-4,6-dimethylnicotinate ; CAS 16108-48-8).

The methodology described utilizes a condensation reaction between (Z)-4-aminopent-3-en-2-one (an enaminone) and Ethyl cyanoacetate .[1] This route is preferred in industrial and scalable medicinal chemistry applications (e.g., in the synthesis of kinase inhibitors and calcium channel blockers) due to its operational simplicity and the avoidance of harsh oxidative steps often required in Hantzsch pyridine synthesis.

Introduction & Scientific Rationale

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various bioactive molecules, including cardiotonic agents, HIV non-nucleoside reverse transcriptase inhibitors, and kinase modulators.

The target molecule, This compound , is a trisubstituted pyridine derivative. While classical Hantzsch synthesis typically yields 1,4-dihydropyridines that require subsequent oxidation, the protocol detailed here directly yields the aromatic 2-pyridone (tautomeric with 2-hydroxypyridine) via a base-promoted condensation-cyclization cascade.

Key Mechanistic Insight

Unlike the Guareschi-Thorpe condensation which typically yields a 3-cyano derivative, this specific protocol utilizes the nitrile group of ethyl cyanoacetate as the electrophilic center for ring closure, ultimately forming the lactam (2-oxo) functionality with the concomitant release of ammonia. This preserves the ethyl ester moiety at the 3-position, which is critical for downstream diversification.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the convergent synthesis pathway and the logical flow of the reaction mechanism.

SynthesisPathway Precursor1 (Z)-4-aminopent-3-en-2-one (Enaminone) Intermediate Intermediate: Michael Adduct / Amidine Precursor1->Intermediate Condensation Precursor2 Ethyl cyanoacetate Precursor2->Intermediate Condensation Reagents Reagents: Triethylamine (TEA) THF, Reflux Reagents->Intermediate Product TARGET PRODUCT: Ethyl 4,6-dimethyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Intermediate->Product Cyclization (-NH3) Byproduct Byproduct: Ammonia (NH3) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of this compound involving condensation and cyclization with ammonia extrusion.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • (Z)-4-aminopent-3-en-2-one (CAS 1118-66-7): 5.0 g (50.0 mmol)[1]

    • Ethyl cyanoacetate (CAS 105-56-6): 5.8 g (51.0 mmol, 1.02 eq)

    • Triethylamine (TEA): 2.0 g (20.0 mmol, 0.4 eq)[1]

    • Tetrahydrofuran (THF): Anhydrous, 56 mL

    • Ethyl Acetate (EtOAc): For washing

  • Equipment:

    • 250 mL Round-bottom flask (RBF)

    • Reflux condenser with nitrogen inlet

    • Magnetic stir bar and heating mantle/oil bath

    • Vacuum filtration setup (Buchner funnel)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 56 mL of THF .

  • Add 2.0 g (20 mmol) of Triethylamine (TEA).

  • Add 5.0 g (50 mmol) of (Z)-4-aminopent-3-en-2-one. Ensure complete dissolution or uniform suspension.

  • Add 5.8 g (51 mmol) of Ethyl cyanoacetate dropwise to the stirring solution at room temperature (25 °C).

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to 65 °C (gentle reflux).

  • Maintain stirring at 65 °C for 48 hours .

    • Note: The long reaction time ensures thermodynamic equilibration and complete conversion of the nitrile to the lactam ring.

Step 3: Workup and Isolation

  • Remove the heat source and allow the reaction mixture to cool to ambient temperature (20–25 °C).

  • Allow the mixture to stand undisturbed for 12–24 hours (or up to 4 days as per some patent protocols) to maximize precipitation of the product.

  • Filter the resulting suspension through a Buchner funnel under vacuum.

  • Wash the filter cake with cold Ethyl Acetate (EtOAc) (2 x 10 mL) to remove unreacted starting materials and TEA salts.

  • Dry the solid under high vacuum at 40 °C for 4 hours.

Expected Results & Characterization
ParameterSpecification
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Melting Point 136–138 °C
Yield Typically 60–75%

Self-Validation Check:

  • Solubility: The product is sparingly soluble in non-polar solvents but soluble in DMSO and hot ethanol.

  • TLC: Monitor disappearance of Ethyl cyanoacetate (Rf ~0.6 in Hexane:EtOAc 3:1) and appearance of a lower Rf spot (pyridone is more polar).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete cyclization or high solubilityExtend reflux time to 72h. Concentrate the solvent volume by 50% on a rotary evaporator before cooling/filtration.
Impure Product Presence of unreacted enaminoneRecrystallize the crude solid from hot Ethanol.
Coloration (Dark) Oxidation of amine precursorsEnsure the reaction is performed under an inert atmosphere (Nitrogen/Argon). Use freshly distilled THF.

References

  • Patent Protocol: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021). Link

  • Patent Protocol: Compounds and methods of use. WO2021173591A1. (2021). Link

  • Chemical Data: Ethyl 2-hydroxy-4,6-dimethylnicotinate (CAS 16108-48-8).[2] ChemicalBook. Link

  • Mechanistic Context:Synthesis of 2-pyridones via condensation of 1,3-dicarbonyls. Journal of Heterocyclic Chemistry. (General Reference for Pyridone Synthesis).

Sources

Recrystallization of dihydropyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification of 1,4-Dihydropyridine (DHP) Scaffolds

Executive Summary

1,4-Dihydropyridines (DHPs) such as Nifedipine, Amlodipine, and Felodipine represent a cornerstone class of L-type calcium channel blockers.[1][2] While the Hantzsch pyridine synthesis is robust, the isolation of pharmaceutical-grade DHPs is frequently compromised by three critical instability factors: oxidative aromatization (to biologically inactive pyridines), photodegradation , and uncontrolled polymorphism .[1]

This guide provides a rigorous, field-proven protocol for the recrystallization of DHPs. Unlike generic small-molecule purification, DHP processing requires a "Dark/Inert/Cold" strategy to preserve the dihydropyridine core.[1] This note details the thermodynamic rationale for solvent selection, specific workflows for thermal and anti-solvent crystallization, and critical control points to ensure polymorphic homogeneity.

Pre-Crystallization Characterization

Before initiating bulk purification, the crude material must be profiled.[1] DHPs are notorious for "oiling out" if the solvent system is not perfectly matched to the lipophilicity of the C4-substituent.

Solubility Profiling (Standard DHP Core)

Data summarized from internal process benchmarks and literature standards.

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Primary Alcohol Ethanol (EtOH)HighModerate/LowExcellent. The "Gold Standard" for thermal recrystallization.[1]
Nitrile Acetonitrile (MeCN)HighModerateGood. Preferred for Felodipine polymorph control.[1]
Ester Ethyl Acetate (EtOAc)Very HighHighPoor for crystallization alone; requires anti-solvent (Hexane).[1]
Chlorinated Dichloromethane (DCM)Very HighVery HighUnsuitable for crystallization; good for extraction only.
Anti-Solvent Water / HexaneInsolubleInsolubleEssential for yield maximization.[1]
Impurity Identification

The primary impurity in any DHP synthesis is the corresponding oxidized pyridine derivative .

  • Detection: TLC (often fluorescent under UV, unlike some non-fluorescent DHPs) or HPLC.[1]

  • Removal Strategy: Pyridine derivatives are generally more soluble in polar organic solvents than their DHP counterparts.[1] They tend to remain in the mother liquor during ethanol recrystallization.

Strategic Protocol: Thermal Recrystallization

Recommended for thermally stable DHPs (e.g., Nifedipine).[1]

Principle: Exploits the steep solubility curve of DHPs in lower alcohols. Safety Precaution: ALL steps must be performed under low-actinic light (amber glassware or sodium vapor lamps) to prevent photodegradation. [1]

Step-by-Step Workflow
  • Preparation:

    • Charge crude DHP solid into an amber round-bottom flask.

    • Purge the flask with Nitrogen (

      
      ) or Argon to remove oxygen (prevents aromatization).
      
  • Dissolution:

    • Add absolute Ethanol (approx. 5-10 mL per gram of crude).[1]

    • Heat gently to reflux (

      
      ) with stirring.
      
    • Critical: If the solution is colored (dark yellow/brown) due to polymeric impurities, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.[1]

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool slowly to room temperature (approx.

      
      ) over 1-2 hours.[1] Do not crash cool , as this traps impurities and promotes metastable polymorphs.[1]
      
    • Once ambient temperature is reached, transfer to a standard refrigerator (

      
      ) for 4-12 hours to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • The Wash: Wash the filter cake immediately with ice-cold Ethanol (

      
      ). This displaces the mother liquor (containing the pyridine impurity) without redissolving the product.
      
  • Drying:

    • Dry in a vacuum oven at

      
       protected from light.
      

Strategic Protocol: Anti-Solvent Precipitation

Recommended for heat-sensitive or highly lipophilic analogs (e.g., long-chain ester DHPs).[1]

Principle: Uses a "Good Solvent / Poor Solvent" pair to force precipitation at lower temperatures.[1]

  • Dissolution: Dissolve crude DHP in the minimum volume of Acetone or THF at room temperature.

  • Anti-Solvent Addition:

    • Place the vessel in an ice bath (

      
      ).
      
    • Dropwise add Water (or Hexane, if using EtOAc as solvent) with vigorous stirring.[1]

    • Stop addition when a persistent cloudiness (turbidity point) is observed.[1]

  • Crystallization:

    • Add a "seed crystal" of the pure product if available.[1]

    • Allow the mixture to stand undisturbed in the dark at

      
      .
      
  • Collection: Filter and wash with a 1:1 mixture of Solvent/Anti-solvent (chilled).[1]

Critical Control Points & Troubleshooting

Photostability Control

DHPs undergo rapid photo-oxidation to pyridines.[1]

  • Mechanism: Light catalyzes the transfer of the C4-proton to the N1/C-substituents, leading to aromatization.[1]

  • Control: Use amberized glassware. If not available, wrap flasks in aluminum foil. Limit exposure to <500 lux.

Polymorph Control

Different crystal forms (polymorphs) exhibit different dissolution rates.

  • Case Study (Felodipine): Crystallization from Ethanol typically yields the stable Form I . Rapid precipitation or pH shifts can yield metastable forms (II, III, IV).[1]

  • Verification: Perform DSC (Differential Scanning Calorimetry) on the final product. A sharp endotherm at the expected melting point confirms the correct polymorph.

"Oiling Out"
  • Symptom: Product separates as a liquid oil droplets instead of crystals.

  • Cause: Temperature dropped too fast, or the solvent system is too polar.[1]

  • Fix: Re-heat to redissolve.[1] Add a small amount of the "Good Solvent" (e.g., Ethanol) and cool much slower.[1] Scratching the glass or seeding is highly effective.

Visualized Workflows

Figure 1: Purification Logic Flow

Decision tree for selecting the correct purification method based on compound stability.

DHP_Purification Start Crude Hantzsch Product Check Stability Assessment Start->Check Thermal Thermal Recrystallization (Solvent: Ethanol) Check->Thermal Thermally Stable AntiSolv Anti-Solvent Precipitation (Solvent: Acetone/Water) Check->AntiSolv Heat Labile / Lipophilic Filter Filtration & Cold Wash Thermal->Filter Slow Cool (4°C) AntiSolv->Filter Turbidity Point Dry Vacuum Dry (Dark) Filter->Dry QC QC: HPLC & DSC Dry->QC

Caption: Decision matrix for DHP purification. Thermal methods are preferred unless the compound degrades >60°C.

Figure 2: The Degradation Pathway (Why we use Nitrogen & Dark)

Mechanism of impurity formation during processing.[1]

Degradation DHP 1,4-Dihydropyridine (Active Drug) Trigger Triggers: UV Light (<400nm) Oxygen (O2) DHP->Trigger Pyridine Pyridine Derivative (Inactive Impurity) Trigger->Pyridine Aromatization (-H2)

Caption: The primary degradation pathway.[1] Light and Oxygen drive the aromatization of the DHP ring.

References

  • Synthesis and Purification of Hantzsch Esters: Yang, J., et al. (2013).[1][3] "A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water."[1][3] Green Chemistry Letters and Reviews. [1]

  • Polymorphism in DHPs (Felodipine): Surov, A. O., et al. (2012).[1][4] "Crystallization and Polymorphism of Felodipine." Crystal Growth & Design.

  • Photostability & Degradation Mechanisms: Fasani, E., et al. (2019).[1] "1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies." Pharmaceutics.[1][5] [1]

  • Microwave-Assisted Synthesis & Scale-up: Bier, A., et al. (2014).[1][6] "Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating." Molecules.

  • Separation of Enantiomers (Chiral DHPs): Mielcarek, J. (2001).[1][7] "Normal-phase TLC separation of enantiomers of 1,4-dihydropyridine derivatives." Drug Development and Industrial Pharmacy.

Sources

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a calcium channel blocker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating novel dihydropyridine (DHP) bioisosteres. It focuses on the pharmacological evaluation of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (referred to herein as EDDPC ), a structural analog of classic 1,4-DHP calcium channel blockers (CCBs) like nifedipine.

Unlike classic 1,4-DHPs which are prone to oxidative aromatization (losing activity), the 2-oxo-1,2-dihydropyridine scaffold offers a distinct tautomeric profile that may provide enhanced metabolic stability while retaining L-type Calcium Channel (


) affinity.


)
Primary Application:  Antihypertensive Drug Discovery / Vasodilation Studies

Executive Summary & Mechanism of Action

EDDPC acts as a negative allosteric modulator of the L-type voltage-gated calcium channel (


 subunit). By binding to a site distinct from the pore (likely overlapping with the dihydropyridine binding pocket), it stabilizes the channel in its inactivated state . This prevents the conformational change required for the channel to open upon membrane depolarization, thereby inhibiting calcium influx.
Physiological Cascade
  • Blockade: EDDPC binds to

    
     on vascular smooth muscle cells.
    
  • Inhibition: Reduces intracellular

    
     concentration (
    
    
    
    ).
  • Uncoupling: Prevents

    
    -Calmodulin binding and Myosin Light Chain Kinase (MLCK) activation.
    
  • Effect: Vasodilation and reduction in systemic vascular resistance.

Pathway Visualization

The following diagram illustrates the inhibitory pathway of EDDPC on smooth muscle contraction.

G EDDPC EDDPC (Ligand) Cav12 L-Type Ca2+ Channel (Cav1.2) EDDPC->Cav12 Blocks/Stabilizes Inactivated State Relaxation Vasodilation (Relaxation) EDDPC->Relaxation Promotes Ca_Influx Ca2+ Influx Cav12->Ca_Influx Permits Depol Membrane Depolarization Depol->Cav12 Activates Ca_Calm Ca2+-Calmodulin Complex Ca_Influx->Ca_Calm MLCK MLCK Activation Ca_Calm->MLCK Contraction Muscle Contraction MLCK->Contraction

Figure 1: Mechanism of Action. EDDPC inhibits the voltage-dependent opening of L-type channels, preventing the cascade leading to vasoconstriction.

Chemical Handling & Preparation[1][2][3][4]

The 2-oxo-1,2-DHP scaffold is generally more stable to light and oxidation than 1,4-DHPs (e.g., Nifedipine), but standard precautions should still be observed to ensure experimental integrity.

ParameterSpecification
Molecular Weight ~195.22 g/mol
Solubility Insoluble in water.[1] Soluble in DMSO (>10 mM) and Ethanol.
Stock Preparation Dissolve in 100% DMSO to create a 10 mM Stock . Aliquot and store at -20°C.
Working Solution Dilute stock in assay buffer. Final DMSO concentration must be < 0.1% to avoid cytotoxicity.
Light Sensitivity Moderate. Protect stock solutions from direct UV/sunlight (amber vials recommended).

Protocol A: High-Throughput Screening (Fura-2 AM Calcium Flux)

This protocol quantifies the ability of EDDPC to inhibit


 influx in adherent cells (e.g., A7r5 rat aortic smooth muscle cells or HEK293 stably expressing 

).
Materials
  • Dye: Fura-2 AM (Ratiometric calcium indicator).[2][3][4]

  • Buffer: Tyrode’s Solution (140 mM NaCl, 5 mM KCl, 1 mM

    
    , 2 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose, pH 7.4).
  • Stimulant: High KCl solution (60 mM KCl, isosmotic replacement of NaCl).

  • Controls: Nifedipine (Positive Control), Vehicle (0.1% DMSO).

Step-by-Step Methodology
  • Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Incubate for 24 hours.

  • Dye Loading:

    • Wash cells 2x with Tyrode’s buffer.

    • Incubate with 4 µM Fura-2 AM + 0.02% Pluronic F-127 in buffer for 45 minutes at 37°C in the dark.

    • Note: Pluronic F-127 aids dye dispersion.

  • De-esterification: Wash cells 2x to remove extracellular dye. Incubate in fresh buffer for 20 minutes at RT to allow intracellular esterases to cleave the AM ester.

  • Pre-incubation: Add EDDPC (concentrations: 1 nM to 10 µM) or controls. Incubate for 15 minutes.

  • Measurement (Kinetic Read):

    • Use a fluorescence plate reader with dual excitation (340 nm / 380 nm) and single emission (510 nm).

    • Record baseline for 30 seconds.

    • Inject: High KCl solution (final concentration 60 mM) to depolarize membrane and open VGCCs.

    • Record response for 120 seconds.

  • Data Analysis:

    • Calculate the Ratio (

      
      ).[2]
      
    • Inhibition % =

      
      .
      
    • Plot log[EDDPC] vs. % Inhibition to determine

      
      .
      

Protocol B: Gold Standard Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides definitive proof of channel blockade and kinetics.

Experimental Setup
  • Configuration: Whole-cell voltage clamp.

  • Charge Carrier: Barium (

    
    ) is used instead of Calcium (
    
    
    
    ) to increase current amplitude and eliminate Calcium-dependent inactivation.
Solutions
  • Bath Solution (Extracellular): 10 mM

    
    , 140 mM TEA-Cl (Tetraethylammonium chloride to block K+ channels), 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Pipette Solution (Intracellular): 120 mM CsCl (Cesium to block K+ channels), 20 mM TEA-Cl, 1 mM

    
    , 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).
    
Voltage Protocol
  • Holding Potential: Hold cell at -40 mV .

    • Rationale: This inactivates T-type channels (

      
      ) and N-type channels, isolating the L-type current which remains available.
      
  • Test Pulse: Depolarize to +10 mV for 200 ms.

  • Frequency: Repeat every 10 seconds (0.1 Hz) to monitor rundown vs. drug effect.

Execution
  • Establish G

    
     seal and break-in to whole-cell mode.
    
  • Wait 5 minutes for current stabilization (run-down check).

  • Perfuse EDDPC (e.g., 1 µM) into the bath.

  • Monitor the peak inward current (

    
    ). A successful blockade will show a time-dependent reduction in peak current amplitude.
    
  • Washout: Perfuse drug-free buffer to check for reversibility.

Protocol C: Ex Vivo Tissue Bath (Aortic Rings)

To validate the biological relevance of the blockade, this assay measures vasorelaxation in tissue.

  • Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Pre-contraction: Induce sustained contraction using 60 mM KCl (depolarization-dependent contraction, mediated by L-type channels).

    • Note: Do not use Phenylephrine if specifically testing Voltage-Gated Channel blockade, as Phenylephrine acts via receptor-operated channels (

      
       coupled).
      
  • Dosing: Once contraction plateaus, add EDDPC cumulatively (

    
     M to 
    
    
    
    M).
  • Result: Calculate % relaxation relative to the maximal KCl-induced contraction.

References

  • Structure & Synthesis Context

    • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers.[5] Der Pharma Chemica.[1] (Discusses the bioisosteric relationship between DHP and related scaffolds).

  • Pharmacological Screening (Fura-2)

    • Fura-2 AM imaging protocol.[2][3][4] Abcam.[1][6] (Standard protocol for ratiometric calcium imaging in smooth muscle cells).

  • Electrophysiology (Patch Clamp)

    • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels.[7][8] NCBI / Methods in Enzymology. (Definitive guide on isolating L-type currents using Barium and voltage protocols).

  • Mechanism of Action (DHP Binding)

    • Calcium Channel Blockers - StatPearls. NCBI Bookshelf. (Clinical and mechanistic overview of DHP binding to the alpha-1 subunit).
  • Related 2-Oxo/Pyridone Activity

    • Synthesis and Calcium Modulatory Activity of 3-Alkyloxycarbonyl-4-(disubstituted).

Sources

Application Note: Mechanistic Profiling & Evaluation of Anticancer Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Dimethylpyridine (lutidine) derivatives represent a privileged scaffold in modern oncology due to their amphiphilic nature and ability to act as bioisosteres for nucleobases. Unlike non-specific cytotoxic agents, recent generations of dimethylpyridine-3-carboxamides and pyridine-hydrazones have demonstrated targeted inhibition of Matrix Metalloproteinase-13 (MMP-13) and VEGFR-2 , crucial drivers of metastasis and angiogenesis.

This application note provides a rigorous framework for evaluating these compounds. Moving beyond basic cytotoxicity, we outline protocols to validate their efficacy against drug-resistant phenotypes (e.g., MCF-7/DX) and their selectivity profiles against non-malignant fibroblasts.

Chemical Basis & Target Landscape

The dimethylpyridine core functions as a versatile linker that positions pharmacophores in specific spatial orientations to interact with kinase ATP-binding pockets or zinc-dependent enzyme active sites.

Key Structural Classes
  • Dimethylpyridine-3-carboxamides: Designed as non-zinc chelating inhibitors of MMP-13.[1] They occupy the S1' specificity pocket, reducing off-target effects common in broad-spectrum MMP inhibitors.

  • Pyridine-Hydrazones: These derivatives often form stable complexes with metal ions or interact directly with tubulin, exhibiting potency against multidrug-resistant (MDR) cell lines.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism potential of these derivatives: extracellular matrix modulation (MMP-13) and intracellular apoptosis induction (Caspase-3).

G cluster_ext Extracellular / Membrane cluster_int Intracellular Signaling Drug Dimethylpyridine Derivative MMP13 MMP-13 (Collagenase-3) Drug->MMP13 Inhibits VEGFR VEGFR-2 Receptor Drug->VEGFR Blocks Phosphorylation ECM ECM Degradation (Metastasis) MMP13->ECM Promotes PI3K PI3K/Akt Pathway VEGFR->PI3K Downregulates Mito Mitochondrial Depolarization PI3K->Mito Triggers Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-action mechanism of dimethylpyridine derivatives targeting metastatic potential (MMP-13) and survival signaling (VEGFR/Akt).

Protocol A: High-Fidelity Cytotoxicity Screening (MTT/MTS)

Objective: Determine IC50 values with high precision, specifically accounting for the hydrophobicity of dimethylpyridine derivatives.

Scope: Primary screening against A549 (Lung), MCF-7 (Breast), and HaCaT (Normal Keratinocyte control).

Reagents
  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Critical: Sonicate for 5 mins to ensure complete solubilization of the pyridine ring.

  • Assay Media: RPMI-1640 or DMEM + 10% FBS.

  • MTT Reagent: 5 mg/mL in PBS.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Dilution (The "0.1% Rule"):

    • Prepare serial dilutions in culture media.

    • Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in the well. Pyridines are lipophilic; higher DMSO levels can permeabilize membranes artificially, skewing toxicity data.

  • Treatment: Incubate cells with compounds for 48h and 72h.

    • Controls: Untreated (Media only), Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM).

  • Development:

    • Add 20 µL MTT reagent. Incubate 3–4h at 37°C.

    • Carefully aspirate media (do not disturb formazan crystals).

    • Solubilize with 150 µL DMSO. Shake for 15 mins.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Data Interpretation: Selectivity Index (SI)

Calculate SI to determine therapeutic potential:



  • Target: SI > 2.0 indicates acceptable selectivity. Dimethylpyridine-3-carboxamides frequently achieve SI > 5.0.

Protocol B: Mechanistic Validation via Flow Cytometry

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed cell death) induced by the derivative.

Experimental Logic

Dimethylpyridine derivatives often induce G2/M arrest or mitochondrial apoptosis. We use Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

Workflow Diagram

Workflow Step1 Cell Treatment (24h @ IC50) Step2 Harvest (Accutase/Trypsin) Step1->Step2 Step3 Wash (Cold PBS) Step2->Step3 Step4 Stain (Annexin V + PI) Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5

Figure 2: Apoptosis detection workflow. Critical control points include gentle harvesting to prevent false-positive PI staining.

Protocol Steps
  • Treatment: Treat

    
     cells with the derivative at IC50 concentration for 24h.
    
  • Harvesting (Critical):

    • Collect supernatant (contains detached apoptotic cells).

    • Trypsinize adherent cells briefly. Expert Tip: Do not over-trypsinize; this damages the membrane and causes false Annexin V positives.

    • Combine supernatant and cells.

  • Staining:

    • Resuspend in 1X Binding Buffer at

      
       cells/mL.
      
    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Structure-Activity Relationship (SAR) Summary

The following table summarizes observed trends for dimethylpyridine derivatives based on recent literature [1, 2].

Structural ModificationTarget EffectObserved Outcome
3,5-Dimethyl Core Scaffold StabilityEnhanced lipophilicity; improved membrane permeability compared to pyridine.
3-Carboxamide Linker MMP-13 BindingHigh selectivity for S1' pocket; reduced zinc chelation side effects.
Hydrazone Linker MDR ReversalIncreased potency against Doxorubicin-resistant lines (e.g., MCF-7/DX).
4-Phenyl Substitution CytotoxicityElectron-withdrawing groups (Cl, F) on the phenyl ring increase potency (IC50 < 5 µM).

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: High lipophilicity of the dimethylpyridine ring.

    • Solution: Pre-dilute the compound in culture media without serum (FBS) first, vortex, then add serum. Serum proteins can sometimes sequester the drug if added too early during precipitation.

  • Issue: High Background in Western Blots (MMP-13).

    • Cause: MMP-13 is secreted.

    • Solution: Analyze the conditioned media (supernatant) using concentrated protein precipitation (TCA/Acetone) rather than whole cell lysates for MMP levels.

References

  • MDPI (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences.

  • National Institutes of Health (NIH). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors. PubMed Central.

  • Frontiers in Chemistry. A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers.

  • MDPI. Synthesis and In Vitro Evaluation as Potential Anticancer Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences.

Sources

Application Note: Regioselective N-Alkylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Control, Optimized Protocols, and Troubleshooting Strategies

Executive Summary & Challenge Definition

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, present in FDA-approved drugs such as Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic). However, its functionalization presents a classic chemoselectivity challenge: Ambident Nucleophilicity .

2-Pyridones exist in a tautomeric equilibrium between the lactam (


-H, keto) and lactim (

-H, enol) forms. Under basic conditions, the resulting pyridone anion can react at either the nitrogen (

-alkylation) or the oxygen (

-alkylation).[1][2][3]
  • The Goal: Maximize

    
    -alkylation (thermodynamically favored, often biologically active).
    
  • The Problem:

    
    -alkylation is often kinetically accessible, particularly with "hard" electrophiles or specific counter-cations (e.g., 
    
    
    
    ).

This guide provides a definitive, mechanism-based protocol to lock selectivity towards the


-isomer using the "Cesium Effect"  and solvent-controlled thermodynamics.

Mechanistic Foundation: Controlling the Ambident Anion

To guarantee


-selectivity, one must manipulate the Hard-Soft Acid-Base (HSAB) parameters of the reaction environment.
The Tautomeric Equilibrium

The 2-pyridone anion possesses high electron density at both


 and 

.
  • Nitrogen (

    
    ):  Softer nucleophile. Favored by orbital control and thermodynamic equilibration.
    
  • Oxygen (

    
    ):  Harder nucleophile. Favored by electrostatic control (hard electrophiles) and specific coordination (Silver salts).
    
Critical Control Factors
VariableImpact on SelectivityRecommendation for

-Alkylation
Counter-Cation The Cesium Effect: Large cations (

) form "loose" ion pairs, increasing the nucleophilicity of the softer Nitrogen. Small/Hard cations (

,

) coordinate tightly to Oxygen, blocking

or directing reaction to

.
Use

or

.[3][4] Avoid

.[4]
Solvent Polar aprotic solvents dissociate ion pairs, favoring the thermodynamic product (

-alkyl). Non-polar solvents favor the kinetic product (

-alkyl).
Use DMF, DMSO, or NMP .[5]
Electrophile Alkyl halides (

) generally favor

-alkylation. Oxygen-philic leaving groups (e.g., O-triflates) or hard electrophiles (e.g., SEM-Cl) can lead to mixtures.
Use Alkyl Bromides/Iodides.[1]

Visualization: The Regioselectivity Decision Tree

RegioselectivityLogic Start Start: 2-Pyridone Substrate ElectrophileCheck Electrophile Type? Start->ElectrophileCheck AlkylHalide Alkyl Halide (R-X) ElectrophileCheck->AlkylHalide Alcohol Alcohol (R-OH) ElectrophileCheck->Alcohol BaseCheck Select Base/Conditions AlkylHalide->BaseCheck Mitsunobu Mitsunobu (DIAD/PPh3) Alcohol->Mitsunobu SilverSalt Ag2CO3 / Non-polar Solvent BaseCheck->SilverSalt Hard Cation CesiumSalt Cs2CO3 / DMF or DMSO BaseCheck->CesiumSalt Soft Cation (Recommended) OutcomeO Major Product: O-Alkylation (Kinetic/Coordination Control) SilverSalt->OutcomeO OutcomeN Major Product: N-Alkylation (Thermodynamic Control) CesiumSalt->OutcomeN Mitsunobu->OutcomeN

Caption: Logical flow determining regiochemical outcome based on reagents. Green path indicates the recommended protocol for N-alkylation.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate Method)

Application: Robust alkylation for primary and secondary alkyl halides. Mechanism: The large ionic radius of Cesium (


) creates a "naked" pyridone anion in solution, maximizing the nucleophilicity of the nitrogen atom while suppressing 

-alkylation via the "Cesium Effect."

Materials:

  • Substrate: 2-Pyridone derivative (1.0 equiv)[6]

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Bromide or Iodide (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO (

    
     concentration)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Charge the flask with the 2-pyridone substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • Primary Halides: Stir at RT for 2–4 hours.

    • Secondary/Hindered Halides: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

    
    -alkylated products are usually more polar (lower 
    
    
    
    ) than
    
    
    -alkylated byproducts.
Protocol B: The Mitsunobu Reaction

Application: Direct coupling with Alcohols (avoiding halide synthesis). Mechanism: Activation of the alcohol by


/DIAD creates an oxy-phosphonium intermediate. The pyridone acts as the nucleophile, displacing the phosphine oxide.

Materials:

  • Substrate: 2-Pyridone (1.0 equiv)[6]

  • Alcohol: Primary or Secondary Alcohol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Dissolve 2-pyridone, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.[3]
  • Add DIAD dropwise over 10 minutes. Caution: Exothermic.

  • Allow to warm to RT and stir for 12–24 hours.

  • Optimization: If conversion is low, sonication can assist in breaking up aggregates.

  • Workup: Concentrate in vacuo. Triturate with

    
     to precipitate 
    
    
    
    (triphenylphosphine oxide) and filter. Purify the filtrate via chromatography.

Data & Troubleshooting Matrix

The following table summarizes expected outcomes based on deviations from the protocol.

ConditionPrimary OutcomeMechanistic Explanation

/ DMF (Protocol A)
>95%

-Alkylation
Loose ion pairing favors thermodynamic

-attack.

/ Benzene
>90%

-Alkylation

coordinates to the carbonyl oxygen, directing the electrophile to the oxygen.

/ THF
Mixture (

+

)
Tighter ion pair with

compared to

. THF is less polar than DMF, reducing selectivity.
Isopropyl Halide (Steric) Increased

-Alkylation
Steric hindrance at the electrophile makes the

-attack (adjacent to ring substituents) more difficult than the exposed

-attack.

Experimental Workflow Diagram

Workflow Input Input: 2-Pyridone + R-X Solvent Solvent Selection: DMF (Polar Aprotic) Input->Solvent Base Base Addition: Cs2CO3 (1.5 eq) Solvent->Base Temp Temp Control: RT (Primary) 60°C (Secondary) Base->Temp Monitor Monitor (TLC/LCMS): Check for O-isomer Temp->Monitor Workup Workup: H2O Wash (Remove DMF) Monitor->Workup

Caption: Operational sequence for Protocol A (Cesium Carbonate).

References

  • Review of Tautomerism & Alkylation: R. H. Prager, et al. "The Chemistry of Pyrroles and Pyridones." Chem. Rev., 2004 . (General Journal Link for verification)

  • The Cesium Effect (Primary Reference): F. Ansari, et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." J. Org. Chem., 2002 .[1][4]

  • Regioselectivity in Mitsunobu Reactions: M. C. Torhan, et al.[2] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Lett., 2013 .[2]

  • Silver Salt O-Alkylation (Contrast): G. C. Hopkins, et al. "The Alkylation of 2-Pyridone Salts." J. Org.[1] Chem., 1967 .

  • Recent Green Chemistry Protocol (Micellar): H. Suzuki, et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[7] Org.[7][8] Lett., 2024 .[4][7][9][10][11]

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review Material Safety Data Sheets (MSDS) for Cesium Carbonate and Alkyl Halides before use.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1,4-dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in 1,4-Dihydropyridine (1,4-DHP) Synthesis Status: Online Operator: Senior Application Scientist

Welcome to the technical support center for Hantzsch and modified DHP synthesis. This guide moves beyond standard textbook procedures to address the specific failure modes (side reactions) that ruin yields and purity in the lab. We treat your synthesis as a system; when it fails, it is usually due to a competing mechanistic pathway that can be diagnosed and corrected.

Ticket #OX-001: Unwanted Aromatization (Oxidation)

User Complaint: "My product isolated as a crystalline solid, but the NMR shows aromatic protons in the pyridine ring, and the characteristic NH signal is missing. I made the pyridine, not the DHP."

Diagnosis: Oxidative Dehydrogenation

This is the most frequent side reaction in DHP synthesis. 1,4-DHPs are thermodynamically driven to aromatize into pyridines because the resulting aromatic ring is more stable. This process is often accelerated by environmental factors or the catalyst itself.

The Mechanism of Failure: The "leakage" occurs after the formation of the 1,4-DHP ring. Oxidants (even mild ones) abstract the proton at the C4 position and the proton on the Nitrogen, establishing the aromatic sextet.

  • Root Cause A (Catalyst-Induced): You may be using a Lewis Acid catalyst that also acts as an oxidant. Metal nitrates (e.g., Ceric Ammonium Nitrate - CAN, Ferric Nitrate) are popular for "green" synthesis but can drive the reaction past the DHP stage to the pyridine if reaction times are too long [1][4].

  • Root Cause B (Environmental): Exposure to atmospheric oxygen during long refluxes or slow workups.

Protocol Fix:
  • Switch Catalyst: If using metal nitrates, switch to non-oxidizing Lewis acids like Yb(OTf)₃ or InCl₃ if you observe over-oxidation.

  • The "Argon Blanket" Rule: Even if a paper claims "open air synthesis," always purge your reaction vessel with Argon. 1,4-DHPs are sensitive to autoxidation in solution.

  • Quench Immediately: Do not let the reaction stir "overnight" for convenience. Once TLC shows consumption of the aldehyde, quench immediately.

Ticket #REG-002: The "Sludge" & Low Yields (Mechanism Failure)

User Complaint: "I am getting a sticky oil that won't crystallize. Yield is <40%. NMR shows a complex mixture of aliphatic peaks."

Diagnosis: Pathway Divergence (Knoevenagel vs. Michael)

The Hantzsch synthesis is a delicate balance of two converging pathways:

  • Path A: Aldehyde +

    
    -keto ester 
    
    
    
    Chalcone (Knoevenagel Condensation).
  • Path B:

    
    -keto ester + Ammonia 
    
    
    
    Enamine (Amination).
  • Convergence: Chalcone + Enamine

    
     1,4-DHP (Michael Addition + Cyclization).
    

The Failure: If Path A is too slow (sterically hindered aldehyde), the Enamine (Path B) may polymerize or react with itself. If Path B is too slow, the Chalcone degrades.

Visualizing the Pathway & Failure Points

HantzschFailure Start Reagents: Aldehyde + 2x Beta-Keto Ester + NH3 Chalcone Intermediate A: Chalcone (Knoevenagel Product) Start->Chalcone Path 1 Enamine Intermediate B: Enamine (Ester + NH3) Start->Enamine Path 2 Isomer Isomer Impurity: 1,2-Dihydropyridine Start->Isomer Solvent/Catalyst Effects DHP Target Product: 1,4-Dihydropyridine Chalcone->DHP Convergence Enamine->DHP Polymer Side Product: Polymer/Sludge (Enamine Self-Reaction) Enamine->Polymer Excess Time/Heat Pyridine Side Product: Pyridine (Oxidative Aromatization) DHP->Pyridine Oxidation (O2/Light/Catalyst)

Figure 1: The Hantzsch Reaction Network.[1] Green indicates the desired path; Red indicates common failure modes (side reactions).

Protocol Fix: The Stepwise Modification

If the one-pot method fails, force the pathway:

  • Step 1: Pre-synthesize the Chalcone (condense Aldehyde + 1 eq.

    
    -keto ester) using a specific catalyst (e.g., Piperidine/Acetic Acid). Isolate this solid.
    
  • Step 2: React the isolated Chalcone with the Enamine (pre-formed or generated in situ). Why this works: It eliminates the competition. You guarantee the presence of the electrophile (Chalcone) before introducing the nucleophile (Enamine) [2].

Ticket #STAB-003: Photochemical Degradation

User Complaint: "My Nifedipine analog was pure by TLC, but after rotovap and leaving it on the bench for 2 hours, it turned from yellow to reddish-brown. Purity dropped."

Diagnosis: Nitro-to-Nitroso Disproportionation

This is specific to nitro-substituted DHPs (like Nifedipine). 1,4-DHPs are photolabile .

The Side Reaction: Under UV/Visible light (specifically 300–450 nm), the nitro group at the ortho position interacts with the DHP ring.

  • Intramolecular Redox: The nitro group is reduced to a nitroso group.

  • Aromatization: The DHP ring is simultaneously oxidized to a pyridine.[2]

  • Result: Formation of 4-(2-nitrosophenyl)pyridine derivatives [3][5].

Protocol Fix:
  • Amber Glassware: Mandatory for all workup steps involving nitro-DHPs.

  • Foil Wrapping: Wrap the rotovap bulb in aluminum foil.

  • LED Lighting: Avoid fluorescent lab lights (high UV component). Use warm LEDs or work in subdued light.

Summary: Troubleshooting Matrix
SymptomProbable Side ReactionCorrective Action
Product is aromatic (Pyridine) Oxidative AromatizationRemove oxidizing catalysts (Nitrates); Purge with Argon; Shorten reaction time.
Sticky/Oily Sludge Enamine Polymerization or incomplete KnoevenagelSwitch to Stepwise Synthesis (Isolate Chalcone first).
Red/Brown Discoloration Photodegradation (Nitroso formation)Strict light exclusion (Amber glass/Foil).
1,2-DHP Isomer formed Regioselectivity FailureCheck solvent polarity; Solvent-free conditions sometimes favor 1,2-DHP [4].
Low Yield (Steric) Knoevenagel InhibitionIncrease temperature; Use microwave irradiation to overcome activation energy barrier.
References
  • Vanden Eynde, J. J., & Mayence, A. (2003).[3] Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(5), 381-391. Link[3]

  • Sridhar, R., & Perumal, P. T. (2005). A new protocol for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Tetrahedron, 61(10), 2465-2470. Link

  • Fasani, E., et al. (2006). Photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines: evidence for electron transfer and formation of an intermediate.[4] Photochemistry and Photobiology, 82(1), 225-230. Link

  • Debono, A. J., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2857–2864. Link

  • Grooff, D., et al. (2023). Complex Spectroscopy Studies of Nifedipine Photodegradation. International Journal of Molecular Sciences, 24(22), 16250. Link

Sources

Technical Support Center: 1,4-Dihydropyridine (DHP) Purification

[1]

Welcome to the DHP Purification Support Hub. This guide addresses the specific stability and purification challenges inherent to 1,4-dihydropyridine scaffolds (e.g., Nifedipine, Amlodipine intermediates). These compounds are notoriously sensitive to light, oxidation, and acidic environments.

Module 1: The "Pink Product" Phenomenon (Oxidation & Aromatization)[2]

User Issue: "My crude product was pale yellow, but after filtration or standing on the bench, it turned pink/brown. NMR shows aromatic signals that shouldn't be there."

Technical Diagnosis: You are witnessing oxidative aromatization . 1,4-DHPs are thermodynamically driven to lose hydride (


  • Photo-oxidation: UV/Visible light excites the DHP ring, facilitating oxidation by atmospheric oxygen.

  • Acid Catalysis: Trace acids protonate the enamine system, lowering the activation energy for aromatization.

The Fix: The "Inert & Dark" Protocol

  • Immediate Action: Wrap all flasks in aluminum foil.

  • preventative Workflow:

DHP_OxidationDHP1,4-Dihydropyridine(Active Drug Scaffold)LightUV/Vis Light + O2DHP->LightAcidAcidic Silica/MediaDHP->AcidPyridinePyridine Derivative(Inactive Impurity)Light->PyridinePhoto-oxidationAcid->PyridineAromatization

Figure 1: The degradation pathway of 1,4-DHP into pyridine impurities.

Step-by-Step Mitigation:

  • Solvent Degassing: Sparge all workup solvents with Nitrogen (

    
    ) or Argon for 15 minutes before use.
    
  • Antioxidant Additive: For highly unstable derivatives, add 0.1% BHT (Butylated hydroxytoluene) to the workup solvent to scavenge free radicals.

  • Storage: Store crude material under inert gas at -20°C.

Module 2: Chromatography Troubleshooting (The "Acid Trap")

User Issue: "I ran a silica column to clean up my DHP. The spots looked good on TLC, but I recovered very little product, and the NMR is messy."

Technical Diagnosis: Standard silica gel is slightly acidic (pH 4–5). As shown in Figure 1 , acidic surfaces catalyze the aromatization of DHP into pyridine. Your product likely decomposed on the column.

The Fix: The "Neutralized Silica" Protocol You must deactivate the acidic sites on the silica gel using a basic buffer (Triethylamine).

Protocol: Buffered Flash Chromatography

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane:Ethyl Acetate).

  • Buffering: Add 1% to 3% Triethylamine (TEA) to the mobile phase.

  • Slurry Packing: Slurry the silica gel in this TEA-treated solvent. Let it sit for 10 minutes to ensure the amine neutralizes surface silanol groups.

  • Elution: Run the column using the TEA-treated solvent. The TEA ensures the DHP remains in its reduced, active form.

Buffered_ColumnStep1Step 1: Prepare Mobile Phase(Hex/EtOAc + 1-3% Triethylamine)Step2Step 2: Pre-treat Silica(Neutralize Acidic Silanols)Step1->Step2Step3Step 3: Load Sample(Avoid DCM if possible)Step2->Step3Step4Step 4: Elute Rapidly(Minimize residence time)Step3->Step4

Figure 2: Workflow for neutralizing silica gel to prevent on-column decomposition.

Module 3: Removing Hantzsch Impurities (Recrystallization)

User Issue: "My product is sticky and contains unreacted aldehyde and beta-keto ester."

Technical Diagnosis: Hantzsch synthesis often leaves unreacted starting materials. Because DHPs are lipophilic but often form crystal lattices, recrystallization is superior to chromatography for bulk purification, provided you choose the right solvent polarity.

Solvent Selection Guide

Impurity TypeRecommended Solvent SystemMechanism of Removal
Unreacted Aldehyde Ethanol (Cold) or EtOH/WaterAldehydes remain soluble in cold alcohol; DHP crystallizes out.
Beta-Keto Ester Hexane/Diethyl EtherEsters are highly soluble in ether; DHP precipitates.
Pyridine Byproduct Avoid Acid Wash Warning: Do not use HCl wash. Use recrystallization from MeOH.
Sticky Oils Methanol + UltrasonicationSonication induces nucleation in supersaturated DHP oils.

Standard Recrystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (or Methanol).

  • Optional: If the solution is dark, treat with activated charcoal (neutral pH) for 5 mins, then hot filter.

  • Add warm water dropwise until turbidity (cloudiness) just persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold Ethanol/Water (1:1).

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction to remove the pyridine impurity? A: Risky. While pyridines are basic and theoretically extractable with acid, 1,4-DHPs are acid-labile. Contact with strong acid (HCl) will cause disproportionation. If you must use acid, use a weak, cold acid like 5% acetic acid and work extremely fast, but chromatography on buffered silica is significantly safer.

Q: My DHP has a nitro group (e.g., Nifedipine). Is it more sensitive? A: Yes. Nitro-substituted DHPs are exceptionally photosensitive. All purification steps (crystallization, column fractions) must be done under low-light conditions (amber glassware or foil-wrapped vessels).

References
  • Hantzsch Dihydropyridine Synthesis Mechanisms & Variants. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines. Source: National Institutes of Health (PMC). URL:[Link]

  • Tips for Flash Column Chromatography (Deactivating Silica). Source: University of Rochester, Dept. of Chemistry. URL:[Link]

  • Oxidation of 1,4-Dihydropyridines: Mechanisms. Source: Wikipedia (Hantzsch Pyridine Synthesis). URL:[Link]

Scaling up the synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Status: Operational Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting for CAS 16108-48-8

Core Directive & Process Logic

This guide addresses the scale-up challenges of synthesizing This compound . While literature often suggests "one-pot" multicomponent reactions (e.g., Hantzsch-type), these are notoriously difficult to control at scale due to mixed product profiles (nitrile/ester/acid mixtures) and exotherms.

The Recommended Scalable Route (The "Guareschi" Approach): To ensure batch-to-batch consistency and high purity (>98%), we recommend a Two-Stage Process :

  • Skeleton Formation: Condensation of Acetylacetone and Cyanoacetamide to form the stable intermediate 3-cyano-4,6-dimethyl-2-pyridone.

  • Functional Group Transformation: Acid-catalyzed alcoholysis (Pinner-like reaction) of the nitrile to the ethyl ester.

Why this route?

  • Purification: The intermediate (Step 1) precipitates as a solid, allowing easy removal of unreacted diketones and colored impurities via filtration before the sensitive esterification step.

  • Regioselectivity: Using acetylacetone ensures the 4,6-dimethyl pattern is locked in before the ester is formed.

Technical Workflow & Visualization

Synthesis Pathway Diagram

G Start Reagents: Acetylacetone Cyanoacetamide Base (KOH/MeOH) Step1 Step 1: Cyclization (Guareschi Condensation) Exothermic & Precipitation Start->Step1 60-70°C, 4h Inter Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone (Solid, MP >290°C) Step1->Inter Filtration & Wash Step2 Step 2: Alcoholysis (H2SO4 / EtOH / Reflux) Pinner Reaction Mechanism Inter->Step2 18-24h Reflux Target Target Product: Ethyl 4,6-dimethyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Step2->Target Neutralization & Cryst.

Caption: Two-stage scalable workflow ensuring intermediate purification (green node) prior to final ester formation.

Experimental Protocols & Data

Stage 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

The goal is to lock the pyridine ring structure.

ParameterSpecificationCritical Note
Stoichiometry Acetylacetone (1.0 eq) : Cyanoacetamide (1.05 eq)Slight excess of amide ensures complete consumption of the volatile diketone.
Base Catalyst KOH (1.0 eq) in Methanol or Piperidine (cat.)KOH yields the potassium salt which precipitates; Piperidine yields the free pyridone. For scale, KOH is preferred as the salt filters easily.
Temperature Start at 25°C, allow exotherm to 60°CWarning: The reaction is highly exothermic. Dosing must be controlled.
Workup Acidification (HCl)

Filtration
The product is insoluble in water/acid; impurities remain in the filtrate.

Protocol:

  • Dissolve Cyanoacetamide in Methanol (5 vol).

  • Add KOH (dissolved in min. MeOH) slowly.

  • Add Acetylacetone dropwise over 1 hour. Monitor internal temp < 45°C during addition.

  • Heat to reflux for 3 hours. A thick slurry will form.

  • Cool to 20°C. Filter the potassium salt.

  • Resuspend salt in water, acidify with HCl to pH 4.

  • Filter the white solid (The 3-Cyano intermediate). Dry at 80°C.

Stage 2: Conversion to Ethyl Ester (The Pinner Alcoholysis)

The goal is to convert the -CN group to -COOEt without decarboxylation.

ParameterSpecificationCritical Note
Reagents 3-Cyano Intermediate (1.0 eq) : H2SO4 (5.0 eq)High acid equivalents required to drive the equilibrium and trap ammonia as (NH4)2SO4.
Solvent Absolute Ethanol (10-15 vol)Moisture Control: Water >2% leads to the carboxylic acid (impurity), not the ester.
Time/Temp Reflux (78°C) for 24-48 hoursReaction is slow. Monitor via HPLC/TLC until nitrile disappears.

Protocol:

  • Charge 3-Cyano intermediate and Absolute Ethanol into the reactor.

  • Add Conc.[1][2] H2SO4 slowly (Exotherm!). Maintain T < 50°C during addition.

  • Reflux (78-80°C) for 24 hours. The suspension may clear and then reprecipitate (ammonium salts).

  • Quench: Pour into ice water (20 vol).

  • Neutralization: Adjust pH to 6-7 with NaHCO3 or NH4OH.

  • Isolation: The product precipitates. Filter and recrystallize from EtOH/Water if necessary.

Troubleshooting Guide (FAQ Format)

Category: Reaction Initiation & Exotherms (Stage 1)

Q: The reaction mixture turned into a solid block during Acetylacetone addition. What happened?

  • Diagnosis: This is the "Guareschi Gel" effect. The potassium salt of the intermediate is highly insoluble in methanol/ethanol at high concentrations.

  • Solution: Increase solvent volume to 8-10 volumes relative to cyanoacetamide. Ensure vigorous mechanical stirring (anchor impeller recommended over magnetic stirring) before starting addition. Do not stop stirring during the reflux.

Q: My Stage 1 product is yellow/orange instead of white. Is this a problem?

  • Diagnosis: This indicates Knoevenagel condensation oligomers or oxidation of acetylacetone.

  • Impact: Usually cosmetic. The color is often removed during the acid precipitation step (Step 6 of Protocol 1).

  • Fix: Wash the final filter cake with cold methanol. If color persists, it will likely be purged during the Stage 2 crystallization.

Category: Conversion & Impurities (Stage 2)

Q: HPLC shows a persistent peak at RRT 0.8 (relative to product) that won't disappear.

  • Diagnosis: This is likely the 3-Carboxylic Acid derivative (Hydrolysis byproduct), formed if water was present in the ethanol.

  • Mechanism: Nitrile

    
     Imidate 
    
    
    
    Ester (Target). If water is present: Imidate
    
    
    Amide
    
    
    Acid.
  • Solution: Ensure Ethanol is anhydrous. If the acid is present (>5%), you can try to "rescue" the batch by adding more H2SO4 and refluxing longer, but it is difficult. For the next batch, use a molecular sieve trap on the solvent line.

Q: The yield in Stage 2 is very low (<40%). Where is my product?

  • Diagnosis: The product might be soluble in the acidic quench filtrate.

  • Solution: The 2-pyridone ring has amphoteric character. If the pH is too low (<2), the nitrogen is protonated, increasing water solubility. If pH is too high (>9), the phenol (tautomer) is deprotonated.

  • Target pH: Strictly adjust quench pH to 6.0–7.0 . The product is least soluble at its isoelectric point.

Q: Can I use HCl instead of H2SO4 for the esterification?

  • Analysis: HCl gas in ethanol (Pinner conditions) works but is harder to handle on scale (corrosive gas handling). Conc. Aqueous HCl introduces too much water, leading to the acid impurity. H2SO4 is preferred for liquid dosing.

References & Authority

  • Guareschi-Thorpe Condensation Mechanism:

    • Mechanism:[2][3] The reaction proceeds via a Michael addition of the active methylene (cyanoacetamide) to the ketone (acetylacetone), followed by cyclization.

    • Source:Journal of the American Chemical Society, "The Condensation of Acetylacetone with Cyanoacetamide" (Classic reference for regioselectivity).

  • Pinner Reaction (Nitrile to Ester):

    • Mechanism:[2][3] Acid-catalyzed formation of an imidate salt, followed by nucleophilic attack by ethanol.

    • Source:Organic Syntheses, Coll. Vol. 1, p. 270 (General conditions for nitrile alcoholysis).

  • Specific Target Synthesis (Analogous):

    • Source:Mijin, D. Z., & Mišić-Vuković, M. M. (1994).[4] "Investigation of the reaction conditions for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones". Journal of the Serbian Chemical Society.

  • Enzymatic/Catalytic Alternatives (Context):

    • Source:Prlainović, N. Ž., et al. (2017).[5] "Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by amino acids".

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Analysis (PHA) regarding the handling of cyanides (if degradation occurs) and strong acids.

Sources

Characterization issues with substituted dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Dihydropyridines (DHPs)

  • Status: Active

  • Operator: Senior Application Scientist

  • Topic: Characterization & Stability Troubleshooting

Introduction: The Dihydropyridine Paradox

You are likely here because your 1,4-dihydropyridine (1,4-DHP) sample is behaving inconsistently.[1] Whether you are synthesizing Hantzsch esters for organocatalysis or developing calcium channel blockers (e.g., Nifedipine analogs), DHPs present a unique paradox: they are chemically robust enough to be drugs but fragile enough to oxidize or photodegrade before you can finish an NMR scan.

This guide bypasses standard textbook definitions to address the specific "ghosts" in your analytical data—disappearing protons, split peaks, and shifting retention times.

Module 1: The "Disappearing" Product (Oxidation & Photostability)

The Issue: Your TLC showed a single spot, but the NMR spectrum looks "messy," or the melting point is 20°C higher than expected. The Diagnosis: Spontaneous Aromatization. The driving force to convert the non-planar 1,4-DHP ring into a planar, aromatic pyridine is immense. This is often accelerated by light (photodegradation) or trace acids on silica gel.

Mechanism of Failure

The 1,4-DHP ring (a "flattened boat" conformation) loses a hydride equivalent and a proton to become a planar pyridine. This is not just an impurity; it is a fundamental change in geometry and reactivity.

OxidationPathway cluster_prevention Prevention Protocol DHP 1,4-DHP (Flattened Boat, sp3 C4) Inter Radical/Cation Intermediate DHP->Inter UV Light / O2 Pyridine Pyridine Derivative (Planar Aromatic) Inter->Pyridine -H2 / -H- P1 Use Amber Glassware P2 Store under Argon P3 Avoid Acidic CDCl3

Caption: Figure 1. The irreversible oxidative pathway of 1,4-DHPs to pyridines. Note the conformational shift from boat to planar.

Troubleshooting Protocol: The "Inert Check"
  • Solvent Acidity: Chloroform (

    
    ) often contains trace HCl, which catalyzes aromatization.
    
    • Fix: Pass

      
       through basic alumina or use 
      
      
      
      /
      
      
      .
  • Light Exclusion: Nifedipine analogs can degrade by 10% in <10 minutes under fume hood lighting.

    • Fix: Wrap all flasks/NMR tubes in aluminum foil immediately.

  • Reference Standard: If you suspect oxidation, look for the "Pyridine Fingerprint" (see Table 1).

Module 2: NMR Forensics (Interpretation Guide)

The Issue: You see split peaks where there should be singlets, or the NH signal is missing. The Diagnosis: This is likely Atropisomerism (Rotamers) or Deuterium Exchange , not necessarily impurity.

Data Table 1: The DHP vs. Pyridine Shift Map

Use this table to quantify the extent of oxidation in your crude mixture.

Feature1,4-DHP (Target) Pyridine (Oxidized Impurity) Notes
C4-H

4.5 – 5.5 ppm
(Singlet/Multiplet)
Absent The most critical diagnostic signal.
NH

5.0 – 8.0 ppm
(Broad)
Absent DHP Nitrogen is

-like; Pyridine N is part of the ring.
C2/C6 Methyls

2.2 – 2.4 ppm

2.5 – 2.8 ppm
Downfield shift due to aromatic ring current.
Aromatic Protons Standard regionDownfield shift (+0.5 ppm)Pyridine ring current deshields phenyl substituents.
C4-H (13C NMR)

30 – 40 ppm

140 – 150 ppm
Massive shift from aliphatic to aromatic carbon.
Advanced Issue: Rotamers (Atropisomerism)

If the C4 substituent is bulky (e.g., o-substituted phenyl), the rotation around the C4-C(Ar) bond may be restricted.

  • Symptom: The C2/C6 methyls (usually equivalent) appear as two distinct singlets or a broadened lump at room temperature.

  • Verification Experiment: Run Variable Temperature (VT) NMR .

    • Heat to 50°C: If peaks coalesce into a sharp singlet, it is restricted rotation (pure compound).

    • Result: If peaks remain distinct, you have a physical mixture of impurities or diastereomers.

Module 3: Stereochemical Analysis (Chirality)

The Issue: You synthesized a chiral DHP, but standard HPLC shows one peak. The Diagnosis: 1,4-DHPs have a stereogenic center at C4.[2][3] Enantiomers cannot be separated on standard C18 columns.

Workflow: Chiral Method Development

Separating DHP enantiomers is notoriously difficult due to the "soft" nature of the ring.

ChiralWorkflow Start Racemic DHP Sample ColSelect Column Selection: Polysaccharide-based (AD-H, OD-H, IC) Start->ColSelect MobilePhase Mobile Phase Screen: Hexane/IPA vs. Hexane/EtOH ColSelect->MobilePhase Check1 Resolution (Rs) > 1.5? MobilePhase->Check1 Success Method Validated Check1->Success Yes Fail Add Modifier: 0.1% DEA (Basic) or 0.1% TFA (Acidic) Check1->Fail No Fail->Check1 Retest

Caption: Figure 2. Decision matrix for chiral HPLC method development for substituted DHPs.

Critical Technical Note:

  • Elution Order Reversal: Be aware that changing the solvent from Isopropanol (IPA) to Ethanol can reverse the elution order of DHP enantiomers on Amylose-based columns (e.g., Chiralpak AD). Always re-validate with a spiked standard if you change solvents.

Module 4: Tautomerism (1,4 vs. 1,2)

The Issue: Mass spec is correct, but NMR shows vinylic protons that shouldn't be there. The Diagnosis: You may have the 1,2-DHP isomer (less stable, but possible depending on synthesis conditions).

  • 1,4-DHP (Standard):

    
     is 
    
    
    
    . Symmetry usually makes
    
    
    equivalent.
  • 1,2-DHP (Iso-DHP):

    
     is 
    
    
    
    . The double bonds are between
    
    
    and
    
    
    .
    • Diagnostic: Look for a doublet at

      
       4–6 ppm coupling to a vinylic proton. 1,4-DHPs rarely show strong coupling at the C4 position unless the substituent has a proton.
      

FAQ: Rapid Fire Troubleshooting

Q: My DHP sample turned yellow/red overnight on the bench. Can I save it? A: The color change indicates oxidation (extended conjugation). You can attempt recrystallization (ethanol/water is common), but if the oxidation >10%, column chromatography is required. Note: Pyridines are much more polar than DHPs; they will stick to the silica more.

Q: The NH signal is completely invisible in my NMR. A: This is common. The Quadrupole moment of the Nitrogen plus exchange with trace water broadens the signal into the baseline.

  • Fix: Run the sample in highly concentrated

    
    .
    

Q: Can I use GC-MS for characterization? A: Proceed with caution. The high injection port temperature (250°C+) often causes thermal oxidation (dehydrogenation) inside the machine. You will detect the Pyridine mass (M-2), not the DHP mass.

  • Alternative: Use ESI-MS (Electrospray Ionization) in positive mode

    
    .
    

References

  • Photostability of 1,4-Dihydropyridines

    • Title: Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an upd
    • Source: International Journal of Pharmacy and Pharmaceutical Sciences (2018).[4]

    • URL
  • Title: NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains.
  • Chiral Separation Methodology

    • Title: Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Deriv
    • Source: Molecules (NIH Archive) (2019).
    • URL:[4][5][6][7][8][9][10][11][12][13]

  • Hantzsch Ester Reactivity

    • Title: Structure, Mechanism and Reactivity of Hantzsch Esters.[14]

    • Source: Princeton University (Macmillan Group).
    • URL

Sources

Technical Support Center: Dihydropyridine (DHP) NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectral Interpretation) Analyst: Senior Application Scientist, Structural Elucidation Group

Introduction: The DHP Challenge

Welcome to the DHP Spectral Analysis Center. 1,4-Dihydropyridines (DHPs) are privileged scaffolds in drug discovery (e.g., Nifedipine analogs), but they present a "perfect storm" of NMR challenges: chirality , restricted rotation (atropisomerism), and tautomeric instability .

This guide is not a textbook; it is a troubleshooting protocol designed to resolve specific spectral anomalies encountered during the characterization of DHP derivatives.

Module 1: Sample Integrity & The Oxidation Trap

Symptom: "My NH signal is missing, and the H4 proton has shifted downfield."

Before analyzing complex splitting, you must verify the scaffold integrity. DHPs are prone to oxidative aromatization, converting the non-planar 1,4-DHP ring into a planar pyridine ring. This destroys the chiral center at C4 and drastically alters the spectrum.

Diagnostic Check: DHP vs. Pyridine

Use this table to validate your core structure before proceeding to advanced interpretation.

Feature1,4-DHP (Target)Pyridine (Oxidation Product)Status
Ring Geometry Boat-like (Non-planar)Planar
NH Signal Broad singlet,

8.0–9.5 ppm (DMSO)
Absent 🚩 Critical
H4 Proton Singlet/Doublet,

4.5–5.5 ppm
Aromatic region (if H) or Absent (if substituted)
Side Chain

Complex AB/ABX system (Diastereotopic)Singlet (Enantiotopic)
C4

Shift

36–41 ppm (

)

130–150 ppm (

)

Analyst Note: If your methylene side chains (e.g., ethyl esters) appear as clean quartets, suspect oxidation. In a true chiral DHP, these should often appear as complex multiplets due to diastereotopicity (see Module 3).

Module 2: The "Blurry" Spectrum (Restricted Rotation)

Symptom: "The signals for the C4-aryl ring or ester groups are broad and shapeless at room temperature."

The Mechanism: This is a classic case of Dynamic NMR phenomena. The bond connecting the C4 position to the aryl substituent often possesses a high rotational energy barrier. At room temperature (RT), the molecule rotates at a rate (


) comparable to the NMR time scale (

).
  • Slow Exchange: Distinct peaks for rotamers.[1]

  • Coalescence: Broad, undefined "humps" (RT scenario).

  • Fast Exchange: Sharp, averaged signals (High Temp).

Protocol: Variable Temperature (VT) NMR

Do not integrate broad signals. You must drive the equilibrium to the "Fast Exchange" limit to acquire quantifiable data.

Step-by-Step Workflow:

  • Solvent Switch: Replace

    
     (boils at 61°C) with 
    
    
    
    (stable up to ~100°C+).
  • Pilot Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Stepwise Heating: Increase probe temperature in 10 K increments (308 K, 318 K, 328 K).

  • Equilibration: Allow 5–10 minutes for thermal equilibrium at each step to prevent convection currents from ruining the shim.

  • Endpoint: Stop when the broad aryl/ester signals sharpen into well-defined multiplets.

Technical Insight: If sharpening does not occur by 350 K, you may have stable atropisomers (rotational isomers separable by chromatography), not just restricted rotation.

Module 3: Stereochemistry & Diastereotopic Protons

Symptom: "My ethyl ester


 group looks like a mess of multiplet peaks, not a quartet. Is my sample impure?"

The Mechanism: The C4 carbon in unsymmetrically substituted DHPs is a chiral center. This makes the protons on any nearby methylene group (e.g.,


) diastereotopic . They are chemically non-equivalent (

). Instead of a simple quartet, you observe an ABX_3 system (or AB quartet if methyl is decoupled), often with complex roofing effects.
Interpretation Guide
  • The Pattern: Look for two distinct multiplets (often "doublet of quartets" or complex roofing) separated by 0.05–0.2 ppm.

  • The Validation:

    • Identify the methyl triplet (usually clean).

    • Integrate the complex methylene region; it should sum to exactly 2H relative to the methyl's 3H.

    • 2D Confirmation: Use HSQC. Both non-equivalent protons will correlate to the same carbon signal. This confirms they are geminal partners, not impurities.

Module 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for interpreting DHP spectra.

DHP_Troubleshooting Start START: Spectral Anomaly Check_NH Check NH Signal (8-9 ppm) Start->Check_NH NH_Absent NH Absent / H4 Aromatic Check_NH->NH_Absent No Signal NH_Present NH Present / H4 Aliphatic Check_NH->NH_Present Signal Found Oxidation DIAGNOSIS: Oxidation to Pyridine Action: Resynthesize/Purify NH_Absent->Oxidation Broad_Signals Are signals broad/undefined? NH_Present->Broad_Signals Complex_CH2 Are CH2 side chains complex? Broad_Signals->Complex_CH2 No VT_NMR DIAGNOSIS: Restricted Rotation Action: Run VT-NMR (Heat to >320K) Broad_Signals->VT_NMR Yes Complex_CH2->Start No (Clean Spectrum) Chirality DIAGNOSIS: Diastereotopic Protons Action: HSQC to confirm geminal pair Complex_CH2->Chirality Yes (ABX Pattern)

Figure 1: Decision matrix for troubleshooting common NMR anomalies in dihydropyridine derivatives.

Frequently Asked Questions (FAQ)

Q: Why does my NH signal move when I change concentration? A: The NH proton in DHPs is highly acidic and participates in hydrogen bonding (both intermolecular and intramolecular). Changes in concentration or temperature alter the H-bond equilibrium, shifting the peak. In


, the NH is often shielded (5–6 ppm); in 

, it is deshielded (8–9 ppm) due to strong solvent interaction.

Q: Can I determine the E/Z configuration of the side chains using NMR? A: Yes, but it requires NOESY/ROESY . In the 1,4-DHP boat conformation, the C4 substituent usually occupies the pseudo-axial position (to minimize steric strain with ester groups). Strong NOE correlations between the H4 proton and the ester alkyl groups suggest a specific spatial arrangement.

Q: My sample is heat-sensitive. How can I resolve the broad peaks without VT-NMR? A: If you cannot heat the sample, you can try cooling it (to -40°C or lower). This slows the exchange rate enough to "freeze" the individual rotamers. You will see two distinct sets of sharp signals (one for each rotamer) rather than one broad average. However, this complicates the spectrum by doubling the peak count.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General grounding for Dynamic NMR and ABX systems).
  • Vigorita, M. G., et al. (2010).[2] NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society.

  • Gomes, M. S., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science.

  • Department of Chemistry, University of Oxford. (n.d.). Dynamic NMR Spectroscopy. (Authoritative grounding on coalescence physics).

Sources

Validation & Comparative

Efficacy of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate compared to other MMP-13 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold (specifically focusing on the ethyl ester and its active carboxamide derivatives) against established MMP-13 inhibitors.

Executive Summary: The Dihydropyridine Scaffold in MMP-13 Inhibition

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate represents a critical chemical scaffold in the development of non-zinc binding Matrix Metalloproteinase-13 (MMP-13) inhibitors. While the ethyl ester itself functions primarily as a lipophilic precursor or synthesis intermediate, its pharmacophore—when optimized into a carboxamide or carboxylic acid —demonstrates picomolar to low-nanomolar potency.

Unlike first-generation inhibitors (e.g., Marimastat) that chelate the catalytic zinc ion and cause broad-spectrum musculoskeletal toxicity (MSS), the dihydropyridine class targets the S1' specificity pocket . This guide compares the efficacy of this scaffold against the industry standards CL-82198 and WAY-170523 .

Chemical & Mechanistic Positioning

To understand the efficacy, one must distinguish between the precursor (the Ethyl ester mentioned in the topic) and the active inhibitor (the derivative).

  • The Precursor (Ethyl Ester): High lipophilicity, moderate cellular permeability, but low intrinsic affinity for the MMP-13 active site due to steric hindrance of the ester group within the S1' pocket.

  • The Active Pharmacophore (Carboxamide/Acid): Upon hydrolysis or synthetic conversion to a carboxamide, the scaffold forms a critical hydrogen bond network with the backbone of the MMP-13 S1' loop (specifically residues Leu218 and Val219), bypassing the zinc ion entirely.

Mechanism of Action: S1' Pocket Specificity

The following diagram illustrates the binding mode difference between the Dihydropyridine class and classical Zinc-binding groups (ZBGs).

MOA_Comparison cluster_0 Classical Inhibitors (e.g., Marimastat) cluster_1 Dihydropyridine Scaffold (Non-Zinc Binding) ZBG Hydroxamate Group Zn Catalytic Zinc Ion ZBG->Zn Chelation Broad Broad Spectrum Inhibition (MMP-1, -2, -8, -13) Zn->Broad Blocks Catalysis Scaffold 2-oxo-1,2-dihydropyridine Core S1_Pocket S1' Specificity Loop (Leu218, Val219) Scaffold->S1_Pocket Allosteric/Hydrophobic Interaction Selective Selective MMP-13 Inhibition (Spares MMP-1) S1_Pocket->Selective Conformational Change

Figure 1: Mechanistic divergence between classical zinc-chelating inhibitors and the non-zinc binding dihydropyridine scaffold.

Comparative Efficacy Analysis

The table below contrasts the Dihydropyridine-3-carboxylate scaffold (represented by its optimized carboxamide form) against key competitors.

Note on Data: The "Ethyl Ester" is treated here as the scaffold origin. Efficacy data refers to the active derivatives (e.g., Compound 24f or similar pyridine-3-carboxamides) which are the functional comparators to WAY-170523.

Table 1: Pharmacological Profiling
FeatureDihydropyridine-3-Carboxamide (Optimized)WAY-170523 (Standard)CL-82198 (Standard)Marimastat (Control)
Primary Target MMP-13 (Collagenase-3)MMP-13MMP-13Broad MMPs
IC50 (Potency) 0.5 nM - 12 nM [1]17 nM [2]~1 - 10 µM [3]< 5 nM (Broad)
Binding Mode Non-Zinc Binding (S1' Deep Pocket)Non-Zinc BindingNon-Zinc BindingZinc Chelation
Selectivity (vs MMP-1) > 10,000-fold> 5,800-foldHigh (> 100-fold)Poor (1:1)
Metabolic Stability High (Structure dependent)ModerateModerateLow (Rapid clearance)
Toxicity Risk Low (No MSS observed)LowLowHigh (MSS Syndrome)

Key Insight: The dihydropyridine scaffold offers potency superior to CL-82198 and comparable or superior to WAY-170523, provided the C3-position is optimized (e.g., conversion of the ethyl ester to a substituted amide). The ethyl ester per se would likely show IC50 values in the micromolar range due to lack of specific hydrogen bonding.

Experimental Validation Protocol

To validate the efficacy of the this compound (or its derivatives), use the following FRET-based Fluorometric Assay . This protocol is designed to eliminate false positives common with ester-based compounds (which may aggregate).

Workflow Visualization

Assay_Protocol Prep 1. Compound Prep (DMSO Stock) Inc 3. Pre-Incubation (30 min @ 37°C) Prep->Inc Dilute to 10µM Enz 2. Enzyme Activation (rhMMP-13 + APMA) Enz->Inc 1-2 nM Final Sub 4. Substrate Addition (FRET Peptide) Inc->Sub Equilibrium Read 5. Kinetic Read (Ex 325 / Em 393) Sub->Read Cleavage

Figure 2: Step-by-step fluorometric assay workflow for screening MMP-13 inhibitors.

Detailed Protocol Steps
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35 (detergent is crucial to prevent aggregation of the lipophilic ethyl ester).

    • Enzyme: Recombinant human MMP-13 (rhMMP-13), activated with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic FRET peptide).

  • Compound Dilution:

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions. Final DMSO concentration in assay must be < 1%.

  • Reaction Assembly:

    • Add 20 µL of diluted compound to a black 96-well plate.

    • Add 40 µL of activated rhMMP-13 (Final concentration: 2 nM).

    • Critical Step: Incubate for 30 minutes at room temperature. This allows the non-zinc binding inhibitor to induce the conformational change in the S1' pocket.

  • Initiation & Measurement:

    • Add 40 µL of Substrate (Final concentration: 10 µM).

    • Monitor fluorescence immediately (Kinetic mode) for 20 minutes.

    • Excitation: 325 nm | Emission: 393 nm.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Compound].
      
    • Fit to the 4-parameter logistic equation to determine IC50.

Selectivity & Safety Profile

A major advantage of the 1,2-dihydropyridine-3-carboxylate class is its selectivity profile .

  • MMP-1 (Collagenase-1) Sparing: The S1' pocket of MMP-1 is significantly smaller and more occluded than that of MMP-13. The bulky 4,6-dimethyl and 3-carboxylate groups of the scaffold sterically clash with MMP-1, preventing binding. This is vital because MMP-1 inhibition causes the musculoskeletal syndrome (MSS) side effects seen with Marimastat.

  • Off-Target Risks: As a dihydropyridine (similar to Nifedipine), there is a theoretical risk of Calcium Channel blockade.

    • Mitigation: Early ADME screens must test for L-type calcium channel affinity. However, the specific substitution pattern (2-oxo, 3-carboxylate) usually reduces affinity for calcium channels compared to the 1,4-dihydropyridine calcium blockers.

References

  • Nara, H., et al. (2017). Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase-13 Inhibitors. Journal of Medicinal Chemistry. (Representative of the carboxamide class potency).

  • MedChemExpress. (2024). WAY-170523 Product Information and Biological Activity.

  • Chen, J., et al. (2013). MMP-13 Inhibitors for the Treatment of Osteoarthritis: A Patent Review. Expert Opinion on Therapeutic Patents.

  • Chondrex, Inc. (2024). MMP-13 Inhibitor Assay Kit Protocol.[1][2]

  • Li, N.G., et al. (2011). New 1,2-dihydro-2-oxopyridine-3-carboxamides as potent and selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Evaluation: Cytotoxicity & Kinase Inhibition Profile of Novel Dimethylpyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of small-molecule drug discovery, the pyridine-3-carboxamide scaffold has emerged as a privileged structure, particularly for targeting receptor tyrosine kinases (RTKs) such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). Unlike traditional cytotoxic agents (e.g., Doxorubicin) that indiscriminately attack dividing cells, novel dimethylpyridine-3-carboxamide derivatives are designed to function as "dual-action" agents:

  • Direct Cytotoxicity: Inducing apoptosis in tumor cells (e.g., HepG2, MCF-7).

  • Angiogenic Blockade: Inhibiting the VEGF signaling pathway to starve solid tumors.

This guide evaluates the performance of a representative novel series (Series-10) against the clinical standard, Sorafenib . Our analysis confirms that specific substitutions on the pyridine ring can enhance potency by 2.1-fold against hepatocellular carcinoma lines while maintaining a favorable toxicity profile in normal cells.

Comparative Cytotoxicity Profile (In Vitro Data)

The following data synthesizes performance metrics from recent high-impact studies (2021–2024) focusing on pyridine-derived VEGFR-2 inhibitors.

Table 1: IC50 Potency Comparison (µM)

Lower IC50 indicates higher potency.[1][2] Data represents mean values from triplicate MTT assays.

Compound IDScaffold ClassHepG2 (Liver Cancer)MCF-7 (Breast Cancer)Vero (Normal Cells)Selectivity Index (SI)*
Compound 10 (Novel)Dimethylpyridine-3-carboxamide4.25 ± 0.12 6.08 ± 0.21 > 100> 23.5
Sorafenib (SOC)Diarylurea / Pyridine-amide9.18 ± 0.455.47 ± 0.3328.53.1
Doxorubicin (Ref)Anthracycline7.94 ± 0.508.07 ± 0.415.20.65
Compound 8 (Novel)Pyridine-3-carboxamide4.34 ± 0.1510.29 ± 0.885.019.5

> Analyst Note: The "Selectivity Index" (SI) is calculated as


. An SI > 10 indicates a high safety margin. Compound 10 demonstrates a superior safety profile compared to Doxorubicin, likely due to its targeted kinase inhibition mechanism rather than DNA intercalation.
Table 2: Kinase Inhibitory Activity (VEGFR-2)

Enzymatic assay results measuring phosphorylation inhibition.

CompoundIC50 (µM) against VEGFR-2Binding Affinity (Docking Score)
Compound 10 0.12 ± 0.01 -14.2 kcal/mol
Sorafenib 0.10 ± 0.02-13.8 kcal/mol
Compound 9 0.13 ± 0.01-12.9 kcal/mol

Mechanism of Action: The VEGFR-2 Blockade

To understand the causality of the cytotoxicity observed above, we must look at the signaling pathway. These derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the intracellular kinase domain of VEGFR-2, they prevent the phosphorylation cascade required for cell proliferation and angiogenesis.

Diagram 1: Targeted Signaling Pathway

This diagram illustrates the interruption of the Ras/Raf/MEK/ERK pathway by the novel derivatives.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Activation TyrosineK Tyrosine Kinase Domain VEGFR2->TyrosineK Inhibitor Dimethylpyridine Derivative (Inhibitor) Inhibitor->TyrosineK  Competitive  Binding (Block) ATP ATP ATP->TyrosineK Required for P- RAS RAS TyrosineK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Outcome Angiogenesis & Proliferation Nucleus->Outcome

Figure 1: Mechanism of Action. The dimethylpyridine derivative competitively binds to the kinase domain, preventing ATP binding and halting the downstream RAS/RAF proliferation cascade.

Experimental Validation Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for evaluating this specific class of hydrophobic small molecules.

In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: We use MTT over other assays (like LDH) because it specifically measures mitochondrial metabolic activity, which correlates directly with cell viability in metabolically active cancer cells.

Workflow:

  • Seeding: Plate HepG2/MCF-7 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media.

    • Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

    • Mechanism:[3][4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Workflow

To confirm that the observed cell death is due to the proposed mechanism (and not general necrosis), a multi-stage screen is required.

Diagram 2: Screening Workflow

From synthesis to hit validation.

Screening_Workflow Synth 1. Synthesis (Pyridine Scaffold) Primary 2. Primary Screen (MTT Assay @ 10µM) Synth->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Selection->Synth Fail (Redesign) Secondary 3. Dose Response (IC50 Determination) Selection->Secondary Pass Mech 4. Mechanistic Validation Secondary->Mech Docking In Silico Docking (VEGFR-2) Mech->Docking Flow Flow Cytometry (Annexin V/PI) Mech->Flow

Figure 2: Experimental Pipeline. A rigorous filter ensures only compounds with validated potency and mechanism proceed to lead optimization.

ADME & Toxicity Predictions

Before moving to in vivo models, we evaluate the "drug-likeness" of the dimethylpyridine-3-carboxamide derivatives.

  • Lipophilicity (LogP): The dimethyl substitution typically increases LogP to the 3.0–4.0 range. This is optimal for cell membrane permeability but requires careful formulation (e.g., lipid-based delivery) for bioavailability.

  • Hemolysis: Unlike cationic amphiphiles, these neutral carboxamides typically show < 5% hemolysis at therapeutic concentrations, reducing the risk of vascular irritation.

  • Metabolic Stability: The pyridine ring is relatively stable against oxidative metabolism compared to phenyl-based analogs, potentially extending half-life (

    
    ).
    

References

  • El-Naggar, A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.Archiv der Pharmazie . [Link] (Source for Compound 10 vs Sorafenib data and VEGFR-2 docking scores)

  • Modzelewska, A., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[7]International Journal of Molecular Sciences . [Link] (Source for selectivity indices and fibroblast toxicity data)

  • Hassan, A. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines.BMC Chemistry . [Link] (Source for HepG2 comparative protocols and SAR insights)

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 1
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.